molecular formula C11H6BrCl2NO2 B066870 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone CAS No. 175334-69-7

2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Katalognummer: B066870
CAS-Nummer: 175334-69-7
Molekulargewicht: 334.98 g/mol
InChI-Schlüssel: WYJZTLHKOJBVSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone is a high-value chemical building block specifically designed for advanced organic synthesis and medicinal chemistry research. This compound features a reactive α-halogenated ketone group adjacent to an isoxazole heterocycle, making it an excellent electrophile for nucleophilic substitution reactions, particularly in the synthesis of more complex heterocyclic systems. Its primary research application lies in its use as a key intermediate for the development of novel small molecule inhibitors, with significant interest in targeting various kinase enzymes and other ATP-binding proteins. The 2,4-dichlorophenyl substituent contributes enhanced lipophilicity and potential for π-stacking interactions, which can be critical for optimizing binding affinity and cellular permeability in lead compound optimization. Researchers utilize this reagent to efficiently introduce the 3-(2,4-dichlorophenyl)isoxazol-5-yl) moiety into target molecules, facilitating structure-activity relationship (SAR) studies in drug discovery programs focused on oncology, inflammation, and infectious diseases. The presence of the bromoethanone group allows for straightforward functionalization through alkylation or amination reactions, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

Eigenschaften

IUPAC Name

2-bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)7-2-1-6(13)3-8(7)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJZTLHKOJBVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384085
Record name 2-Bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175334-69-7
Record name 2-Bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed synthesis pathway for 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a key intermediate in pharmaceutical research and development. The synthesis is presented as a comprehensive three-step process, commencing with commercially available starting materials. This document includes detailed experimental protocols, tabulated quantitative data for each step, and a logical workflow diagram to elucidate the synthesis pathway.

Synthesis Overview

The synthesis of the target compound, this compound, is achieved through a robust three-step sequence. The initial step involves the formation of an aldoxime from 2,4-dichlorobenzaldehyde. This is followed by a pivotal 1,3-dipolar cycloaddition reaction to construct the core isoxazole ring system. The final step is the selective bromination of the acetyl group to yield the desired product.

Synthesis_Pathway cluster_0 Step 1: Oxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Bromination A 2,4-Dichlorobenzaldehyde C 2,4-Dichlorobenzaldehyde Oxime A->C Pyridine, Ethanol B Hydroxylamine Hydrochloride B->C E 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone C->E NaOCl (aq), DCM D 3-Butyn-2-one D->E G This compound E->G Acetic Acid F Bromine F->G

Figure 1: Overall synthesis pathway for the target compound.

Experimental Protocols and Data

Step 1: Synthesis of 2,4-Dichlorobenzaldehyde Oxime

The initial step involves the condensation of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime. This reaction is typically carried out in an alcoholic solvent with a mild base to neutralize the hydrochloride salt.

Experimental Protocol:

To a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.5 eq) is added. Pyridine (1.5 eq) is then added dropwise to the stirring mixture. The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 12 hours at room temperature. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2,4-dichlorobenzaldehyde oxime, which can often be used in the next step without further purification.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Molar Ratio
2,4-DichlorobenzaldehydeC₇H₄Cl₂O175.011.0
Hydroxylamine HClH₄ClNO69.491.5
PyridineC₅H₅N79.101.5
2,4-Dichlorobenzaldehyde OximeC₇H₅Cl₂NO190.03-

Table 1: Reactants for the synthesis of 2,4-Dichlorobenzaldehyde Oxime.

Step 2: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

This key step involves the in situ generation of 2,4-dichlorobenzonitrile oxide from the aldoxime, followed by a 1,3-dipolar cycloaddition with 3-butyn-2-one. This reaction constructs the central isoxazole ring.

Experimental Protocol:

2,4-Dichlorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) and cooled in an ice bath. To this vigorously stirred solution, an aqueous solution of sodium hypochlorite (e.g., commercial bleach, ~6%, 1.1 eq) is added dropwise, followed by the addition of 3-butyn-2-one (1.2 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC. After completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.[1]

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Molar RatioTypical Yield
2,4-Dichlorobenzaldehyde OximeC₇H₅Cl₂NO190.031.0-
Sodium HypochloriteNaClO74.441.1-
3-Butyn-2-oneC₄H₄O68.071.2-
1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanoneC₁₁H₇Cl₂NO₂272.09-~70-80%

Table 2: Reactants and expected yield for the synthesis of the isoxazole intermediate.

Step 3: Synthesis of this compound

The final step is the alpha-bromination of the acetyl group on the isoxazole ring. This is a standard electrophilic substitution reaction at the carbon adjacent to the carbonyl group.

Experimental Protocol:

1-(3-(2,4-Dichlorophenyl)isoxazol-5-yl)ethanone (1.0 eq) is dissolved in glacial acetic acid. To this solution, bromine (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours.[2] Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The solid is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the final product, this compound, as a solid.[2]

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Molar RatioTypical Yield
1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanoneC₁₁H₇Cl₂NO₂272.091.0-
BromineBr₂159.811.1-
This compoundC₁₁H₆BrCl₂NO₂350.98-~80-90%

Table 3: Reactants and expected yield for the final bromination step.

Logical Workflow

The synthesis follows a logical progression from simple starting materials to the final, more complex target molecule. Each step builds upon the previous one, with the formation of the isoxazole ring being the central and most critical transformation.

Logical_Workflow Start Start: 2,4-Dichlorobenzaldehyde Step1 Step 1: Oxime Formation (Condensation) Start->Step1 Intermediate1 Intermediate: 2,4-Dichlorobenzaldehyde Oxime Step1->Intermediate1 Step2 Step 2: Isoxazole Formation (1,3-Dipolar Cycloaddition) Intermediate1->Step2 Intermediate2 Intermediate: 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone Step2->Intermediate2 Step3 Step 3: Bromination (Alpha-Halogenation) Intermediate2->Step3 End Final Product: this compound Step3->End

Figure 2: Logical workflow of the synthesis process.

This guide provides a comprehensive overview of a viable and efficient synthesis pathway for this compound. The protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions and scales. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and potential biological properties of the compound 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document combines reported data for structurally related compounds with established principles of organic chemistry and medicinal chemistry to offer a predictive yet thorough resource. This guide covers the compound's physicochemical properties, a plausible synthetic route with a detailed experimental protocol, predicted spectral data for characterization, and an exploration of its potential as a bioactive agent, particularly in the antimicrobial and antifungal realms. All quantitative data is summarized in tables for clarity, and key processes are visualized using Graphviz diagrams.

Chemical Properties

This compound is a halogenated heterocyclic ketone. Its core structure consists of a central isoxazole ring substituted with a 2,4-dichlorophenyl group at the 3-position and a bromoacetyl group at the 5-position. The presence of multiple reactive sites, including the α-bromoketone and the substituted aromatic rings, suggests a potential for diverse chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 175334-69-7[1]
Molecular Formula C₁₁H₆BrCl₂NO₂[1]
Molecular Weight 334.98 g/mol [1]
Exact Mass 332.89600 u[1]
Predicted Melting Point 85 °C[1]
Predicted Boiling Point 447.0 ± 45.0 °C[1]
Predicted Density 1.680 ± 0.06 g/cm³[1]
Predicted Flash Point 224.1 °C[1]
Predicted XLogP3 4.226[1]

Synthesis and Experimental Protocols

SynthesisWorkflow A 2,4-Dichloroacetophenone B 1-(2,4-Dichlorophenyl)ethanone A->B Reaction with N,N-dimethylformamide dimethyl acetal C 1-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one B->C Cyclization with Hydroxylamine D 3-(2,4-Dichlorophenyl)isoxazole C->D Friedel-Crafts Acylation E 1-(3-(2,4-Dichlorophenyl)isoxazol-5-yl)ethanone D->E α-Bromination F This compound E->F

Figure 1: Proposed synthetic workflow for the target compound.
Proposed Experimental Protocol

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

  • To a solution of 1-(2,4-dichlorophenyl)ethanone (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(2,4-Dichlorophenyl)isoxazole

  • Dissolve the crude 1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) in a suitable solvent like ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate (2 equivalents) in water.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 1-(3-(2,4-Dichlorophenyl)isoxazol-5-yl)ethanone

  • To a solution of 3-(2,4-dichlorophenyl)isoxazole (1 equivalent) in a dry, inert solvent like dichloromethane under an inert atmosphere, add acetyl chloride (1.2 equivalents).

  • Cool the mixture to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (1.3 equivalents), portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 4: Synthesis of this compound

  • Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1 equivalent) in a suitable solvent such as acetic acid or chloroform.

  • Add a solution of bromine (1.1 equivalents) in the same solvent dropwise at room temperature while stirring.

  • Continue stirring for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Spectral Characterization (Predicted)

No experimental spectral data for the title compound has been identified in the searched literature. The following are predicted spectral characteristics based on the analysis of its structure and data from analogous compounds.[2]

Table 2: Predicted Spectral Data

Technique Predicted Characteristics
¹H NMR Aromatic protons of the dichlorophenyl ring would appear as multiplets in the range of δ 7.5-7.8 ppm. The isoxazole proton would likely appear as a singlet around δ 7.0 ppm. The methylene protons of the bromoacetyl group are expected to be a singlet around δ 4.5 ppm.
¹³C NMR The carbonyl carbon of the ketone is expected around δ 185-190 ppm. The carbon of the CH₂Br group would be in the range of δ 30-35 ppm. Aromatic and isoxazole carbons would appear in the δ 110-170 ppm region.
IR (Infrared) A strong absorption band for the ketone carbonyl (C=O) stretching is expected around 1700-1720 cm⁻¹. C-Br stretching would be observed in the fingerprint region, typically around 600-700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be present in their characteristic regions.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks for the presence of bromine (M⁺, M+2 in ~1:1 ratio) and two chlorine atoms (M⁺, M+2, M+4 in ~9:6:1 ratio). Fragmentation would likely involve the loss of Br, COCH₂Br, and cleavage of the isoxazole ring.

Potential Biological Activities and Experimental Protocols

The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The α-bromoketone functional group is a known reactive electrophile that can covalently modify biological macromolecules, which can also contribute to biological activity.

Potential Antimicrobial and Antifungal Activity

Isoxazole derivatives have been extensively studied for their antimicrobial properties.[3][4] The mechanism of action for many antibacterial agents involves the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication.[3] Similarly, antifungal agents often target the fungal cell membrane or cell wall.[6][7]

Experimental Protocol: In Vitro Antimicrobial and Antifungal Susceptibility Testing

A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Signaling Pathway Interactions

Given the structural alerts within this compound, it is plausible that it could interact with various cellular signaling pathways. For instance, α,β-unsaturated ketones and other electrophilic compounds are known to modulate inflammatory pathways. A potential, generalized signaling pathway that could be investigated is the NF-κB pathway, which is central to the inflammatory response.

SignalingPathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Compound 2-Bromo-1-(3-(2,4-dichlorophenyl) isoxazol-5-yl)ethanone Compound->IKK inhibits? DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes induces

Figure 2: Potential interaction with the NF-κB signaling pathway.

Experimental Protocol: Investigating NF-κB Inhibition

  • Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of the test compound.

  • Perform a Western blot analysis to assess the phosphorylation status of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.

  • Use immunofluorescence microscopy to visualize the nuclear translocation of the p65 subunit.

  • Employ a reporter gene assay (e.g., luciferase assay) with an NF-κB responsive element to quantify the transcriptional activity of NF-κB.

Safety and Handling

Based on the general safety data for α-bromoketones and chlorinated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of interest for chemical and pharmacological research due to its unique structural features. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the known properties of related isoxazole and α-bromoketone derivatives. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this molecule and to explore its potential as a lead compound in drug discovery programs.

References

Unraveling the Mechanism of Action: 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – An in-depth analysis of the available scientific information suggests that the compound 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a member of the isoxazole class of heterocyclic compounds, likely exerts its biological effects through a mechanism of irreversible covalent inhibition of target proteins. This mode of action, coupled with the known anticancer properties of related isoxazole derivatives, positions this compound as a subject of interest for further investigation in drug discovery and development, particularly in the field of oncology.

Postulated Mechanism of Action: Covalent Inhibition

The chemical structure of this compound features a highly reactive bromoacetyl group. This functional group is a potent electrophile, rendering the molecule susceptible to nucleophilic attack from amino acid residues within protein active sites. It is hypothesized that the primary mechanism of action involves the formation of a stable, covalent bond between the ethanone moiety and nucleophilic residues such as cysteine or lysine. This irreversible binding event can lead to the permanent inactivation of the target protein, thereby disrupting its downstream signaling pathways. This mechanism is a hallmark of various targeted covalent inhibitors, including some kinase inhibitors used in cancer therapy.

While direct experimental evidence for this specific molecule is not publicly available, the reactivity of the bromoacetyl group is a well-established principle in medicinal chemistry for the design of covalent inhibitors.

Potential Therapeutic Application: Anticancer Activity

Numerous studies on structurally similar isoxazole derivatives have demonstrated significant anticancer activity. The proposed mechanism for this cytotoxicity is the induction of apoptosis, or programmed cell death, in cancer cells. It is plausible that this compound shares this pro-apoptotic capability. By covalently inhibiting key proteins involved in cancer cell survival and proliferation, the compound could trigger the apoptotic cascade, leading to the selective elimination of malignant cells. However, without specific experimental data, the precise cellular targets and the signaling pathways involved remain to be elucidated.

Data Presentation

A thorough search of publicly available scientific literature and databases did not yield specific quantitative data (e.g., IC50, Ki) or detailed experimental protocols for this compound. The information presented is based on the chemical properties of the molecule and data from structurally related compounds.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. To investigate its mechanism of action, the following experimental approaches would be necessary:

  • Enzyme Inhibition Assays: To identify specific protein targets, the compound would need to be screened against a panel of enzymes, particularly kinases, which are common targets for covalent inhibitors. Assays would measure the rate of enzyme activity in the presence of the compound to determine inhibitory concentration (IC50) and the nature of the inhibition (reversible vs. irreversible).

  • Mass Spectrometry-based Proteomics: To confirm covalent modification, target proteins would be incubated with the compound, followed by proteolytic digestion and analysis by mass spectrometry. This would allow for the identification of the specific amino acid residues that are covalently modified.

  • Cell-based Assays: To assess anticancer activity, various cancer cell lines would be treated with the compound to determine its cytotoxic effects and the concentration required to inhibit cell growth by 50% (GI50).

  • Apoptosis Assays: To confirm the induction of apoptosis, treated cells would be analyzed for markers of programmed cell death, such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential, using techniques like flow cytometry and Western blotting.

Visualizations

As no specific signaling pathways or experimental workflows for this compound have been experimentally validated, the creation of detailed diagrams would be speculative. However, a generalized workflow for the investigation of a potential covalent inhibitor is presented below.

G cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Cellular Activity cluster_3 Outcome Compound_Structure 2-Bromo-1-(3-(2,4-dichlorophenyl) isoxazol-5-yl)ethanone (Contains Bromoacetyl Group) Hypothesized_MoA Covalent Inhibition of Proteins Compound_Structure->Hypothesized_MoA Electrophilic nature Enzyme_Assays Enzyme Inhibition Assays (e.g., Kinase Panel) Hypothesized_MoA->Enzyme_Assays Mass_Spec Mass Spectrometry (Identify Covalent Adducts) Enzyme_Assays->Mass_Spec Confirm covalent binding Cell_Viability Cancer Cell Line Screening (Determine GI50) Mass_Spec->Cell_Viability Apoptosis_Assay Apoptosis Assays (Caspase activation, etc.) Cell_Viability->Apoptosis_Assay Investigate cell death mechanism MoA_Elucidation Mechanism of Action Elucidated Apoptosis_Assay->MoA_Elucidation

Caption: Proposed workflow for investigating the mechanism of action.

Conclusion

An In-depth Technical Guide on 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (CAS: 175334-69-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a molecule of interest in medicinal chemistry and drug discovery. The document consolidates available physicochemical data, outlines plausible synthetic routes based on established isoxazole synthesis methodologies, and discusses its potential as a covalent inhibitor. Due to the limited publicly available research on this specific compound, this guide also presents generalized experimental workflows for its characterization and for the identification of its biological targets and mechanism of action. This guide is intended to serve as a foundational resource for researchers investigating this and related compounds.

Introduction

This compound is a heterocyclic compound featuring a central isoxazole ring, a dichlorophenyl moiety, and a reactive bromoacetyl group. The isoxazole core is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents. The presence of the α-bromo ketone functionality suggests that this molecule is likely a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as cysteine or lysine residues in proteins. This positions the compound as a potential covalent inhibitor, a class of molecules that can offer high potency and prolonged duration of action.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and calculated properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in the design of experimental protocols.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
CAS Number 175334-69-7[1]
Molecular Formula C₁₁H₆BrCl₂NO₂[1]
Molecular Weight 334.98 g/mol [1]
Melting Point 85 °C[1]
Boiling Point (Predicted) 447.0 ± 45.0 °C[1]
Density (Predicted) 1.680 ± 0.06 g/cm³[1]
Flash Point (Predicted) 224.1 °C[1]
XLogP3 4.226[1]
Vapor Pressure (Predicted) 3.48E-08 mmHg at 25°C[1]
InChIKey WYJZTLHKOJBVSA-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Proposed Synthesis Pathway

A potential synthetic pathway is illustrated below. The first stage involves the construction of the isoxazole ring from a suitable precursor, such as a chalcone derived from 2,4-dichloroacetophenone. The second stage is the introduction of the bromoacetyl moiety.

Synthesis_Pathway cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Bromoacetylation 2,4-Dichloroacetophenone 2,4-Dichloroacetophenone Chalcone_Intermediate Chalcone_Intermediate 2,4-Dichloroacetophenone->Chalcone_Intermediate Aldol Condensation 3-(2,4-dichlorophenyl)isoxazole 3-(2,4-dichlorophenyl)isoxazole Chalcone_Intermediate->3-(2,4-dichlorophenyl)isoxazole Cyclization with Hydroxylamine Target_Molecule 2-Bromo-1-(3-(2,4-dichlorophenyl) isoxazol-5-yl)ethanone 3-(2,4-dichlorophenyl)isoxazole->Target_Molecule Friedel-Crafts Acylation with Bromoacetyl Bromide

Caption: Proposed two-stage synthesis of the target molecule.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on similar isoxazole syntheses. Optimization of reaction conditions, including solvents, temperatures, and reaction times, would be necessary.

Stage 1: Synthesis of 3-(2,4-dichlorophenyl)isoxazole

  • Chalcone Formation: To a solution of 2,4-dichloroacetophenone in a suitable solvent (e.g., ethanol), add an appropriate aldehyde (e.g., formaldehyde or a protected equivalent) and a base (e.g., NaOH or KOH). Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the crude chalcone intermediate, add hydroxylamine hydrochloride and a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol or acetic acid). Reflux the mixture until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Stage 2: Bromoacetylation of 3-(2,4-dichlorophenyl)isoxazole

  • Acylation: Dissolve the 3-(2,4-dichlorophenyl)isoxazole in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) and cool in an ice bath. Add a Lewis acid catalyst (e.g., AlCl₃).

  • Addition of Bromoacetyl Bromide: Add bromoacetyl bromide dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction and Quenching: Allow the reaction to proceed to completion (monitored by TLC). Carefully quench the reaction by pouring it onto ice.

  • Work-up and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Potential Biological Activity and Mechanism of Action

While no specific biological targets for this compound have been reported, its chemical structure suggests a high potential for biological activity, likely as a covalent inhibitor of enzymes.

Covalent Inhibition Mechanism

The bromoacetyl group is a known electrophilic "warhead" that can react with nucleophilic amino acid residues, most commonly cysteine, at the active or allosteric sites of proteins. This covalent modification can lead to irreversible inhibition of the protein's function.

Covalent_Inhibition Inhibitor 2-Bromo-1-(3-(2,4-dichlorophenyl) isoxazol-5-yl)ethanone Covalent_Complex Inactivated Protein-Inhibitor Covalent Adduct Inhibitor->Covalent_Complex Nucleophilic Attack Protein Target Protein (with nucleophilic residue, e.g., Cys-SH) Protein->Covalent_Complex

Caption: General mechanism of covalent inhibition.

Potential Therapeutic Areas

Given the prevalence of isoxazole-containing compounds in drug discovery, this molecule could be explored for a variety of therapeutic applications, including:

  • Oncology: Many kinase inhibitors and other anticancer agents are covalent inhibitors.

  • Inflammation: Covalent inhibitors have been developed to target enzymes involved in inflammatory pathways.

  • Infectious Diseases: Covalent modification of essential microbial enzymes is a strategy for developing novel antimicrobial agents.

Proposed Experimental Workflow for Target Identification and Characterization

For a novel compound like this compound, a systematic approach is required to identify its biological targets and elucidate its mechanism of action.

Experimental_Workflow Phenotypic_Screening Phenotypic Screening (e.g., cell viability, cytokine production) Target_Identification Target Identification (e.g., Proteomic Profiling, Affinity Chromatography) Phenotypic_Screening->Target_Identification Target_Validation Target Validation (e.g., Knockdown/Knockout, Overexpression) Target_Identification->Target_Validation Biochemical_Assays Biochemical & Biophysical Assays (e.g., Enzyme kinetics, ITC, SPR) Target_Validation->Biochemical_Assays Cellular_Assays Cell-based Assays (e.g., Western Blot for pathway analysis) Biochemical_Assays->Cellular_Assays In_Vivo_Studies In Vivo Efficacy & Safety Studies (Animal Models) Cellular_Assays->In_Vivo_Studies

Caption: A proposed workflow for target discovery and validation.

Target Identification using Proteomics

A powerful method to identify the protein targets of a covalent inhibitor is through competitive activity-based protein profiling (ABPP) or proteomic profiling of compound-treated cells.

  • Cell Lysate Treatment: Treat a relevant cell lysate with the compound or a vehicle control.

  • Enrichment of Covalently Modified Peptides: Digest the proteome and enrich for peptides that have been modified by the compound.

  • Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific sites of modification.

Validation of Target Engagement and Signaling Pathway Analysis

Once potential targets are identified, further experiments are necessary to validate the interaction and understand the downstream consequences.

  • Western Blotting: Use specific antibodies to probe for the phosphorylation status or expression levels of the identified target and downstream signaling proteins.

  • Enzyme Inhibition Assays: If the target is an enzyme, perform in vitro kinetic assays to determine the inhibitory potency (e.g., IC₅₀, kᵢₙₐcₜ/Kᵢ).

  • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in intact cells.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery. Its structural features, particularly the isoxazole core and the reactive bromoacetyl group, suggest that it may act as a covalent inhibitor of biologically important proteins. While specific biological data for this compound is currently lacking in the public domain, this technical guide provides a solid foundation for researchers by summarizing its known properties, proposing synthetic strategies, and outlining a clear experimental path for the elucidation of its mechanism of action and therapeutic potential. Further research into this and structurally related molecules is warranted to explore their utility in developing novel therapeutics.

Disclaimer: The experimental protocols and potential biological activities described herein are based on established chemical principles and data from related compounds. They are intended for informational purposes and as a guide for future research. Specific experimental validation is required to confirm these hypotheses for this compound.

References

"2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. This molecule possesses a reactive bromoacetyl group, making it a potentially valuable building block in medicinal chemistry for developing covalent inhibitors.

Molecular Structure and Properties

This compound, with the CAS number 175334-69-7, is a halogenated heterocyclic ketone. Its core structure consists of a central isoxazole ring substituted with a 2,4-dichlorophenyl group at the 3-position and a bromoacetyl group at the 5-position.

DOT Diagram of the Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties are presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₆BrCl₂NO₂Echemi[1]
Molecular Weight 334.98 g/mol Echemi[1]
CAS Number 175334-69-7Echemi[1]
Melting Point 85 °C (Predicted)Echemi[1]
Boiling Point 447.0±45.0 °C (Predicted)Echemi[1]
Density 1.680±0.06 g/cm³ (Predicted)Echemi[1]
XLogP3 4.226Echemi[1]

Proposed Synthesis Protocol

A two-step synthesis is proposed, starting from the commercially available 1-(2,4-dichlorophenyl)ethanone. The first step involves the bromination of the acetophenone to form the α-bromoketone intermediate. The second step is the construction of the isoxazole ring via a cycloaddition reaction.

DOT Diagram of the Proposed Synthetic Pathway:

synthesis_pathway start 1-(2,4-dichlorophenyl)ethanone reagent1 Br₂ Ethyl Ether intermediate 2-Bromo-1-(2,4-dichlorophenyl)ethanone reagent2 Hydroxylamine (or suitable precursor for isoxazole ring formation) reagent1->intermediate Step 1: Bromination product This compound reagent2->product Step 2: Isoxazole Formation

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

This protocol is adapted from a known procedure for the synthesis of the intermediate.[2]

Materials:

  • 1-(2,4-dichlorophenyl)ethanone (0.1 mol, 18.9 g)

  • Bromine (0.1 mol, 16 g)

  • Ethyl ether (100 mL)

  • Water (100 mL)

  • Brine (50 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(2,4-dichlorophenyl)ethanone in ethyl ether in a suitable reaction vessel.

  • Slowly add bromine to the solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the organic phase sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Further purification can be achieved by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

This is a proposed general method for the formation of the isoxazole ring from an α-bromoketone. The specific conditions may require optimization.

Materials:

  • 2-Bromo-1-(2,4-dichlorophenyl)ethanone (from Step 1)

  • A suitable precursor for the isoxazole ring, such as hydroxylamine hydrochloride, in the presence of a base, or a pre-formed synthon for the C-N-O fragment.

  • An appropriate solvent (e.g., ethanol, methanol, or a polar aprotic solvent like DMF).

  • A base (e.g., sodium acetate, sodium hydroxide, or an organic base like triethylamine).

General Procedure:

  • Dissolve the 2-Bromo-1-(2,4-dichlorophenyl)ethanone in the chosen solvent.

  • Add the isoxazole precursor and the base to the reaction mixture.

  • The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the chosen precursor. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, drying it, and removing the solvent under reduced pressure.

  • The crude product should be purified by column chromatography or recrystallization to yield the final compound.

Spectroscopic Data

Table 2: Spectroscopic Data for 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole

TechniqueDiagnostic SignalAssignment
¹H NMR (400 MHz, CDCl₃)δ 7.82 (d, J=8.4 Hz, 1H)Dichlorophenyl H-6
δ 7.65 (dd, J=8.4, 2.0 Hz, 1H)Dichlorophenyl H-5
δ 4.89 (s, 2H)Bromoacetyl CH₂
FT-IR (KBr)1715 cm⁻¹C=O stretch

Expected Spectroscopic Features for this compound:

  • ¹H NMR: The chemical shift of the bromoacetyl methylene protons (-CH₂Br) is expected to be in a similar region (around δ 4.9 ppm). The signals for the 2,4-dichlorophenyl protons will show a different splitting pattern and chemical shifts corresponding to the 1,2,4-substitution pattern. A singlet for the isoxazole proton should also be present.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the isoxazole and dichlorophenyl rings, and the methylene carbon of the bromoacetyl group are expected.

  • FT-IR: A strong absorption band around 1715 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration is anticipated.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the presence of bromine and two chlorine atoms.

This technical guide provides a foundational understanding of this compound. The proposed synthetic route and the comparative spectroscopic data offer a solid starting point for researchers interested in the synthesis and application of this compound. Further experimental work is required to confirm the proposed synthesis and fully characterize the molecule.

References

Spectroscopic and Synthetic Profile of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a comprehensive technical overview of the chemical compound 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. Due to the limited availability of direct experimental spectroscopic data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of structurally analogous compounds. It also outlines general experimental protocols for its synthesis and characterization, making it a valuable resource for researchers interested in this and related chemical entities.

Compound Profile

Basic chemical and physical properties of the target compound are summarized below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₆BrCl₂NO₂
Molecular Weight 334.98 g/mol
CAS Number 175334-69-7
Melting Point 85 °C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of structurally similar compounds, including various substituted 2-bromoacetophenones and aryl-isoxazoles.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8 - 8.0d1HAromatic-H (ortho to Cl)
~7.5 - 7.7dd1HAromatic-H
~7.4 - 7.5d1HAromatic-H
~7.0s1HIsoxazole-H
~4.5s2H-CH₂Br

Rationale: The aromatic protons on the dichlorophenyl ring are expected to appear in the range of 7.4-8.0 ppm. The isoxazole proton will likely be a singlet around 7.0 ppm. The methylene protons adjacent to the bromine and carbonyl group are predicted to be a singlet around 4.5 ppm, based on data from various 2-bromoacetophenones.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~185C=O (Ketone)
~170C₅-isoxazole
~160C₃-isoxazole
~135-140Aromatic C-Cl & C-ipso
~128-132Aromatic CH
~110C₄-isoxazole
~30-CH₂Br

Rationale: The carbonyl carbon is expected to have a chemical shift in the downfield region (~185 ppm). The isoxazole ring carbons have characteristic shifts, with C₃ and C₅ appearing at lower fields than C₄. The brominated methylene carbon is anticipated around 30 ppm.

Predicted Infrared (IR) Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1710-1690StrongC=O stretch (α-halo ketone)
~1600-1450MediumC=C & C=N stretch (aromatic & isoxazole)
~1200-1000StrongC-O stretch
~800-700StrongC-Cl stretch
~600-500MediumC-Br stretch

Rationale: The IR spectrum is expected to show a strong absorption for the carbonyl group, characteristic of an α-halo ketone. Aromatic and isoxazole ring vibrations, as well as C-halogen stretches, will also be prominent.

Predicted Mass Spectrometry (MS) Data
m/zInterpretation
333/335/337[M]⁺• isotopic cluster due to Br and Cl atoms
254/256[M - Br]⁺ isotopic cluster
188/190[Cl₂C₆H₃CO]⁺ fragment
173/175[Cl₂C₆H₃]⁺ fragment

Rationale: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one bromine and two chlorine atoms. Fragmentation is likely to occur via the loss of the bromine radical and cleavage of the acyl group.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the title compound.

Synthesis

The synthesis of this compound can be envisioned as a two-step process: first, the formation of the isoxazole core, followed by α-bromination of the acetyl group.

Step 1: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

A common method for synthesizing 3,5-disubstituted isoxazoles involves the cycloaddition of a nitrile oxide with an alkyne. An alternative is the reaction of a β-diketone with hydroxylamine.

Step 2: α-Bromination

The most direct route to α-haloketones involves the reaction of enolizable ketones with an electrophilic halogen source under acidic conditions.[1][2]

  • Reaction Setup: Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone in a suitable solvent such as glacial acetic acid or diethyl ether.[1][2]

  • Bromination: Add a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to the solution. The reaction can be catalyzed by an acid like HBr.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

  • Mass Spectrometry (MS): Mass spectral data should be acquired using an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Visualization of Workflows

Synthetic and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2,4-Dichlorobenzaldehyde, Hydroxylamine, Acetylacetone) isoxazole Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone start->isoxazole bromination α-Bromination isoxazole->bromination product This compound bromination->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analysis ir IR Spectroscopy product->ir Analysis ms Mass Spectrometry product->ms Analysis data Spectroscopic Data nmr->data ir->data ms->data

Caption: Synthetic and characterization workflow for the target compound.

Spectroscopic Data Analysis Workflow

G cluster_data_input Input Data cluster_analysis Analysis cluster_conclusion Conclusion nmr_data NMR Data (Chemical Shifts, Multiplicities, Integration) nmr_analysis NMR Analysis: Identify proton and carbon environments nmr_data->nmr_analysis ir_data IR Data (Characteristic Frequencies) ir_analysis IR Analysis: Identify functional groups (C=O, C-Br, etc.) ir_data->ir_analysis ms_data MS Data (Molecular Ion, Fragmentation Pattern) ms_analysis MS Analysis: Determine molecular weight and formula ms_data->ms_analysis structure Structure Elucidation of This compound nmr_analysis->structure ir_analysis->structure ms_analysis->structure

Caption: Logical workflow for spectroscopic data analysis and structure elucidation.

References

"2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" potential biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activity of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from published research on structurally related compounds to infer its potential pharmacological profile. The core structural motifs—the isoxazole ring, the 2,4-dichlorophenyl group, and the α-bromo ketone moiety—are known to be present in various bioactive molecules. This guide explores the potential for antimicrobial, anti-inflammatory, and anticancer activities, drawing parallels from analogous compounds. Detailed experimental protocols from cited studies are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for future research into this compound.

Introduction

The compound this compound is a synthetic molecule featuring a central isoxazole core. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to be a versatile pharmacophore for a wide range of biological targets. Coupled with a 2,4-dichlorophenyl substituent and a reactive α-bromo ketone, this compound presents an interesting profile for potential drug discovery and development. This whitepaper aims to build a theoretical foundation for the biological potential of this molecule by examining the established activities of its constituent chemical features.

Structural Analysis and Inferred Biological Activities

The chemical structure of this compound contains three key pharmacophoric elements:

  • Isoxazole Ring: This five-membered heterocycle is isosteric to other key structures in medicinal chemistry and is found in numerous approved drugs. Derivatives of isoxazole have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]

  • 2,4-Dichlorophenyl Group: The presence of chlorine atoms on the phenyl ring can significantly influence the lipophilicity, metabolic stability, and binding affinity of the molecule to biological targets.

  • α-Bromo Ketone: This functional group is a known alkylating agent and can react with nucleophilic residues in proteins, such as cysteine and histidine. This reactivity can lead to irreversible enzyme inhibition, a mechanism exploited in the design of various therapeutic agents.

Based on these structural features, the potential biological activities of the target compound are hypothesized as follows:

  • Antimicrobial and Antifungal Activity: The isoxazole ring is a core component of several antimicrobial agents. Furthermore, bromo-substituted organic compounds have shown potent antimicrobial effects.

  • Anti-inflammatory Activity: Isoxazole derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1]

  • Anticancer Activity: Numerous heterocyclic compounds containing isoxazole and oxadiazole moieties have been reported to exhibit significant anticancer activity through various mechanisms, including kinase inhibition and apoptosis induction.[2][3]

Potential Antimicrobial and Antifungal Activity

Structurally related compounds containing bromo- and chloro-substituents have demonstrated notable antifungal activity. For instance, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone was effective against various Candida strains.[4][5][6] The α-bromo ketone moiety in the target compound could potentially react with essential enzymes in microbial pathogens.

Quantitative Data from Related Compounds
CompoundOrganismActivityValueReference
2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanoneCandida albicansMIC Range0.00195 to 0.0078 µg/mL[4][6]
2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanoneCandida strainsFungicidal Concentration32 µg/mL[4][5][6]
2-bromo-N-phenylacetamideFluconazole-resistant Candida spp.MIC32 µg/mL[7]
2-bromo-N-phenylacetamideFluconazole-resistant Candida spp.MFC64 µg/mL[7]
Experimental Protocols: Antifungal Susceptibility Testing

A standard method for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) is the broth microdilution assay.

Protocol: Broth Microdilution for Candida Species

  • Inoculum Preparation: Candida strains are cultured on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL. This is further diluted in RPMI 1640 medium to achieve a final inoculum of 0.5-2.5 x 10^3 CFU/mL.[5]

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in RPMI 1640 medium in a 96-well microtiter plate.[5]

  • Incubation: The prepared yeast suspension is added to each well containing the diluted compound. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible yeast growth compared to a drug-free control well.

  • MFC Determination: An aliquot from each well showing no visible growth is sub-cultured onto a drug-free agar plate. The plates are incubated at 35°C for 48 hours. The MFC is the lowest concentration at which no colony formation is observed.

G culture culture inoculum inoculum culture->inoculum mix mix inoculum->mix media media media->inoculum dilution dilution media->dilution compound compound compound->dilution dilution->mix incubate incubate mix->incubate read_mic read_mic incubate->read_mic subculture subculture read_mic->subculture incubate_mfc incubate_mfc subculture->incubate_mfc read_mfc read_mfc incubate_mfc->read_mfc

Potential Anti-inflammatory Activity

The isoxazole moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Novel isoxazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors, suggesting that the target compound may also possess anti-inflammatory properties.[1]

Experimental Protocols: In Vitro COX Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 can be determined using a colorimetric or fluorometric assay.

Protocol: COX (ovine) Inhibitor Screening Assay

  • Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure: The test compound is pre-incubated with the COX enzyme in a buffer solution.

  • The reaction is initiated by the addition of arachidonic acid.

  • The peroxidase activity of COX is measured by monitoring the oxidation of TMPD, which results in a color change that can be quantified spectrophotometrically.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor.

  • IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

G Arachidonic_Acid Arachidonic_Acid COX_Enzyme COX_Enzyme Arachidonic_Acid->COX_Enzyme Substrate PGG2 PGG2 COX_Enzyme->PGG2 Cyclooxygenase Activity PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins PGH2->Prostaglandins Test_Compound Test_Compound Test_Compound->COX_Enzyme Inhibition

Potential Anticancer Activity

The combination of a heterocyclic ring system and halogenated phenyl groups is a common feature in many anticancer agents. Derivatives of 1,3,4-oxadiazole, a related heterocycle to isoxazole, have been shown to act as focal adhesion kinase (FAK) inhibitors and induce apoptosis in cancer cell lines.[2] Furthermore, indolin-2-one derivatives with bromo-substituents have demonstrated potent anticancer activity.[8]

Quantitative Data from Related Compounds
CompoundCell LineActivityValueReference
2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivative (6i)MCF-7 (Breast Cancer)IC50140 ± 10 nM[2]
2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivative (6i)A431 (Skin Cancer)IC5010 ± 1 nM[2]
2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivative (6i)FAK (enzyme)IC5020 ± 1 nM[2]
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivativesHeLa (Cervical Cancer)IC50 Range10.64 to 33.62 µM[3]
1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d)MCF-7 (Breast Cancer)IC502.93 ± 0.47 µM[8]
1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d)VEGFR-2 (enzyme)IC500.503 µM[8]
Experimental Protocols: In Vitro Anticancer Activity

The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.

Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]

G seed seed treat treat seed->treat incubate_cells incubate_cells treat->incubate_cells add_mtt add_mtt incubate_cells->add_mtt incubate_mtt incubate_mtt add_mtt->incubate_mtt formazan formazan incubate_mtt->formazan solubilize solubilize formazan->solubilize read_abs read_abs solubilize->read_abs analyze analyze read_abs->analyze

Conclusion and Future Directions

While there is no direct experimental evidence on the biological activity of this compound, a comprehensive analysis of its structural components strongly suggests the potential for antimicrobial, anti-inflammatory, and anticancer properties. The presence of the isoxazole ring, dichlorophenyl group, and the reactive α-bromo ketone moiety provides a strong rationale for its further investigation.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of microbial strains, cancer cell lines, and inflammatory targets like COX enzymes. Mechanistic studies to elucidate its mode of action, particularly the role of the α-bromo ketone in target engagement, will be crucial. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating such investigations. The promising activities of structurally related molecules warrant the exploration of this novel compound as a potential lead for the development of new therapeutic agents.

References

The Versatile Building Block: A Technical Guide to 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a key building block in modern synthetic and medicinal chemistry. This alpha-bromo ketone serves as a versatile precursor for the construction of a variety of heterocyclic systems, most notably isoxazolyl-thiazole derivatives. These derivatives have garnered significant interest due to their potential as potent antifungal agents and kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. This document details the synthetic protocols, presents key quantitative data in structured tables, and visualizes synthetic pathways and biological mechanisms to facilitate its application in research and drug development.

Introduction

Heterocyclic compounds form the cornerstone of many pharmaceuticals and agrochemicals. The isoxazole nucleus, in particular, is a privileged scaffold found in numerous bioactive molecules.[1] The functionalization of the isoxazole ring system provides a gateway to a diverse range of chemical entities with significant therapeutic potential. This compound (Figure 1) has emerged as a highly valuable and reactive intermediate. Its structure combines the stable isoxazole core, substituted with a 2,4-dichlorophenyl group known to modulate biological activity, and a reactive α-bromo ketone moiety. This reactive handle allows for facile nucleophilic substitution reactions, making it an ideal starting material for the synthesis of more complex molecules.

This guide will explore the synthesis of this key building block, its application in the construction of isoxazolyl-thiazole derivatives through the Hantzsch thiazole synthesis, and the promising biological activities of these resulting compounds, including their antifungal properties and their role as kinase inhibitors targeting critical cellular signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 175334-69-7[2]
Molecular Formula C₁₁H₆BrCl₂NO₂[2]
Molecular Weight 334.98 g/mol [2]
Melting Point 85 °C[2]
Boiling Point (Predicted) 447.0 ± 45.0 °C[2]
Density (Predicted) 1.680 ± 0.06 g/cm³[2]
XLogP3 4.2[2]

Synthesis of the Building Block

The synthesis of this compound is typically achieved through the bromination of its precursor, 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. This reaction follows a standard electrophilic alpha-bromination of a ketone.

G precursor 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone product This compound precursor->product Bromination reagent Bromine (Br₂) reagent->product solvent Solvent (e.g., Acetic Acid or Ethyl Ether) solvent->product

Figure 1. Synthetic scheme for the preparation of the title compound.
Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the alpha-bromination of an aryl ketone and may require optimization for specific laboratory conditions.[3][4]

Materials:

  • 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1.0 eq)

  • Bromine (1.0 - 1.2 eq)

  • Glacial Acetic Acid or Diethyl Ether

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone in a suitable solvent such as glacial acetic acid or diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • If using an organic solvent like diethyl ether, separate the organic layer. If using acetic acid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Synthesis: The Hantzsch Thiazole Synthesis

A primary application of this compound is in the Hantzsch thiazole synthesis to produce 2-amino-4-(isoxazol-5-yl)thiazole derivatives.[5][6][7] This reaction involves the condensation of the α-bromo ketone with a thioamide, typically thiourea, to form the thiazole ring.

G start 2-Bromo-1-(3-(2,4-dichlorophenyl) isoxazol-5-yl)ethanone intermediate Thiouronium Salt Intermediate start->intermediate thiourea Thiourea thiourea->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Heat product 2-Amino-4-(3-(2,4-dichlorophenyl) isoxazol-5-yl)thiazole cyclization->product

Figure 2. Reaction scheme for the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole

The following is a general procedure for the Hantzsch thiazole synthesis and can be adapted for the specific substrate.[5]

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.0 - 1.5 eq)

  • Ethanol

  • Sodium Bicarbonate or Sodium Carbonate solution (5%)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound and thiourea in ethanol.

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

  • Stir the resulting suspension for a short period.

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake with water.

  • Dry the collected solid to obtain the crude 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Biological Significance of Isoxazolyl-Thiazole Derivatives

Derivatives synthesized from this compound, particularly the isoxazolyl-thiazoles, have shown significant promise in two key areas of drug discovery: as antifungal agents and as kinase inhibitors for cancer therapy.

Antifungal Activity

Several studies have highlighted the potent antifungal activity of isoxazole and thiazole-containing compounds against a range of pathogenic fungi, including Candida albicans.[8][9] The mechanism of action for many azole antifungals involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[10]

The following table summarizes the minimum inhibitory concentration (MIC) values for some thiazole derivatives against Candida albicans, demonstrating their potential as antifungal agents.

Compound TypeFungal StrainMIC Range (µg/mL)Reference
Thiazole DerivativesCandida albicans (clinical isolates)0.008 - 7.81[8]
Thiazole DerivativesCandida albicans (ATCC strains)0.015 - 3.91[8]
Nystatin (Control)Candida albicans (clinical isolates)0.015 - 7.81[8]
Kinase Inhibition and the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][7] Numerous studies have identified thiazole derivatives as potent inhibitors of this pathway, acting as either single or dual inhibitors of PI3K and mTOR.[3][5][11] The isoxazolyl-thiazole scaffold represents a promising framework for the design of novel kinase inhibitors.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival, Angiogenesis mTORC1->Downstream Inhibitor Isoxazolyl-Thiazole Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Figure 3. The PI3K/Akt/mTOR signaling pathway and potential inhibition by isoxazolyl-thiazole derivatives.

Molecular docking studies suggest that thiazole derivatives can bind to the ATP-binding pocket of PI3K and mTOR, thereby inhibiting their kinase activity and blocking downstream signaling.[11] This leads to the suppression of cancer cell growth and proliferation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its facile preparation and the reactivity of its α-bromo ketone functionality make it an excellent starting material for the construction of diverse heterocyclic scaffolds. The synthesis of 2-amino-4-(isoxazol-5-yl)thiazole derivatives via the Hantzsch reaction is a prime example of its utility. The resulting compounds exhibit promising biological activities, including potent antifungal effects and the ability to inhibit key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This technical guide provides researchers and drug development professionals with the essential information to effectively utilize this building block in the discovery and development of novel therapeutic agents. Further exploration of the synthetic potential of this intermediate and the biological evaluation of its derivatives are warranted to fully exploit its capabilities in medicinal chemistry.

References

An In-depth Technical Guide to the Analogs and Derivatives of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its wide array of biological activities. The specific compound, 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, represents a key starting material for the synthesis of a diverse library of derivatives. The presence of a reactive α-bromoketone moiety allows for facile nucleophilic substitution, providing a straightforward route to analogs with modified physicochemical and pharmacological properties. This technical guide explores the synthesis, potential biological activities, and experimental considerations for the development of novel therapeutic agents based on this core structure. While comprehensive biological data for a wide range of analogs of this specific parent compound is not extensively available in the public domain, this document consolidates information on related isoxazole derivatives to provide a foundational understanding and a roadmap for future research and development.

Core Compound Profile

This compound is a solid compound at room temperature with a melting point of 85 °C.[1] Its molecular structure combines the key features of a 3,5-disubstituted isoxazole with a reactive bromoacetyl group.

PropertyValueReference
CAS Number 175334-69-7[1]
Molecular Formula C₁₁H₆BrCl₂NO₂[1]
Molecular Weight 334.98 g/mol [1]
Melting Point 85 °C[1]
Boiling Point (Predicted) 447.0 ± 45.0 °C[1]
Density (Predicted) 1.680 ± 0.06 g/cm³[1]

Synthetic Pathways and Analog Generation

The primary route for generating analogs of this compound involves the nucleophilic substitution of the bromine atom. This allows for the introduction of a wide variety of functional groups, leading to derivatives with potentially diverse biological activities.

A generalized synthetic workflow for creating a library of analogs is depicted below.

G start This compound reaction Nucleophilic Substitution start->reaction nucleophiles Diverse Nucleophiles (Amines, Thiols, Alcohols, etc.) nucleophiles->reaction analogs Library of Analogs reaction->analogs screening Biological Screening analogs->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound(s) sar->lead

Figure 1. Generalized workflow for the synthesis and screening of analogs.

Experimental Protocol: General Synthesis of Analogs

The following is a generalized protocol for the synthesis of analogs via nucleophilic substitution. This protocol is based on standard procedures for similar reactions and should be optimized for each specific nucleophile.

  • Dissolution: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF).

  • Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol). If the nucleophile is an amine, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be added to scavenge the HBr byproduct.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be required for less reactive nucleophiles.

  • Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove any water-soluble impurities.

  • Purification: The crude product is then purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure analog.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Therapeutic Targets

The isoxazole nucleus is a versatile scaffold found in numerous compounds with a broad spectrum of pharmacological activities.[2][3][4][5] Based on the activities of structurally related compounds, derivatives of this compound could be investigated for the following therapeutic areas:

  • Anticancer Activity: Many isoxazole derivatives have demonstrated potent anticancer properties.[5] For instance, some 3,5-diarylisoxazole derivatives have shown significant activity against prostate cancer cell lines.[3] The mechanism of action for such compounds can involve the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Antimicrobial Activity: The isoxazole moiety is present in several antibacterial and antifungal agents.[6][7] Novel derivatives could be screened against a panel of pathogenic bacteria and fungi to identify new antimicrobial leads.

  • Anti-inflammatory Activity: Certain isoxazole-containing compounds have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[6]

  • Enzyme Inhibition: The core structure could be tailored to target specific enzymes. For example, a related compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, was found to be a potent inhibitor of monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases.[8]

Structure-Activity Relationships (SAR)

  • The Nature of the Nucleophile: The functional group introduced by the nucleophile will significantly impact the compound's polarity, hydrogen bonding capacity, and overall shape, which are critical for target binding.

  • The Dichlorophenyl Group: The substitution pattern on the phenyl ring is crucial for activity in many isoxazole series. Modifications to the number and position of the chloro substituents could be explored to optimize activity and selectivity.

  • The Isoxazole Core: While the core isoxazole ring is the central scaffold, its replacement with other five-membered heterocycles (e.g., oxadiazole, thiazole) could lead to compounds with different biological profiles.

A hypothetical SAR exploration pathway is outlined below.

G core Core Scaffold 3-(2,4-dichlorophenyl)isoxazol-5-yl r_group Modification of R-group (from bromoethanone) core->r_group phenyl_sub Phenyl Ring Substitution core->phenyl_sub heterocycle_mod Heterocyclic Core Modification core->heterocycle_mod activity Biological Activity (e.g., IC50, MIC) r_group->activity phenyl_sub->activity heterocycle_mod->activity selectivity Target Selectivity activity->selectivity properties ADME/Tox Properties activity->properties G cluster_0 Cancer Cell compound Isoxazole Analog pi3k PI3K/Akt Pathway compound->pi3k Inhibition mapk MAPK Pathway compound->mapk Inhibition nfkb NF-κB Pathway compound->nfkb Inhibition apoptosis Apoptosis pi3k->apoptosis Inhibits proliferation Cell Proliferation pi3k->proliferation Promotes mapk->apoptosis Regulates mapk->proliferation Promotes nfkb->apoptosis Inhibits nfkb->proliferation Promotes

References

An In-depth Technical Guide to 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this guide outlines a plausible synthetic pathway and expected physicochemical properties based on established methodologies for structurally related compounds.

Core Compound Properties

A summary of the known and predicted properties of this compound is presented below.

PropertyValueSource
CAS Number 175334-69-7[1]
Molecular Formula C₁₁H₆BrCl₂NO₂[1]
Molecular Weight 334.98 g/mol [1]
Melting Point 85 °C[1]
Boiling Point (Predicted) 447.0 ± 45.0 °C[1]
Density (Predicted) 1.680 ± 0.06 g/cm³[1]
XLogP3 4.2[1]

Synthetic Pathway

The synthesis of this compound can be logically approached via a two-step process. This involves the initial formation of the isoxazole core, followed by α-bromination of the acetyl group.

Synthesis_Pathway cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Bromination 2,4-dichloro-benzaldehyde 2,4-Dichlorobenzaldehyde isoxazole_precursor 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone 2,4-dichloro-benzaldehyde->isoxazole_precursor hydroxylamine Hydroxylamine hydroxylamine->isoxazole_precursor ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->isoxazole_precursor target_compound This compound isoxazole_precursor->target_compound α-Bromination bromine Bromine (Br₂) bromine->target_compound

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

The formation of the isoxazole ring is a common reaction in heterocyclic chemistry. One established method involves a three-component cyclocondensation reaction.

Experimental Protocol:

  • Reactants: 2,4-Dichlorobenzaldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate.

  • Catalyst: A base such as sodium malonate can be employed.

  • Solvent: An aqueous medium, promoting green chemistry principles, is often suitable.

  • Procedure:

    • To a stirred solution of 2,4-dichlorobenzaldehyde and ethyl acetoacetate in water, add hydroxylamine hydrochloride.

    • Introduce a catalytic amount of sodium malonate.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

The second step involves the α-bromination of the acetyl group of the isoxazole precursor. This is a standard reaction for ketones.

Experimental Protocol:

  • Reactants: 1-(3-(2,4-Dichlorophenyl)isoxazol-5-yl)ethanone and a brominating agent.

  • Brominating Agent: Molecular bromine (Br₂) is a common choice.

  • Solvent: Acetic acid or diethyl ether can be used as the solvent.

  • Procedure:

    • Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone in a suitable solvent (e.g., acetic acid).

    • Slowly add a stoichiometric amount of bromine to the solution at room temperature with continuous stirring.

    • Continue stirring for several hours until the reaction is complete, as indicated by TLC.

    • For a reaction in acetic acid, the solvent can be removed under reduced pressure to yield the crude product.[2] If diethyl ether is used, the reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent evaporated.[3]

    • The crude product can be purified by recrystallization.

Expected Characterization Data

AnalysisExpected Observations
¹H NMR Aromatic protons of the dichlorophenyl ring, a singlet for the isoxazole ring proton, and a singlet for the -CH₂Br protons.
¹³C NMR Resonances corresponding to the carbons of the dichlorophenyl ring, the isoxazole ring, the carbonyl group, and the bromomethyl carbon.
IR (cm⁻¹) Characteristic peaks for C=O stretching (ketone), C=N stretching (isoxazole), C-Br stretching, and aromatic C-H stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine and chlorine.

Potential Biological Activity and Signaling Pathways

Derivatives of isoxazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[4][5][6]

Antifungal Activity:

The isoxazole nucleus is a key structural motif in several antifungal agents.[7] The presence of halogen substituents on the phenyl ring can sometimes enhance antimicrobial activity. It is plausible that this compound could exhibit antifungal properties, potentially by inhibiting key fungal enzymes or disrupting cell membrane integrity. Further in-vitro studies would be necessary to confirm and quantify such activity.

Biological_Activity_Hypothesis TargetCompound 2-Bromo-1-(3-(2,4-dichlorophenyl) isoxazol-5-yl)ethanone PotentialActivity Potential Antifungal Activity TargetCompound->PotentialActivity Mechanism1 Enzyme Inhibition PotentialActivity->Mechanism1 Mechanism2 Cell Membrane Disruption PotentialActivity->Mechanism2 Outcome Fungal Cell Death Mechanism1->Outcome Mechanism2->Outcome

Caption: Hypothetical mechanism of antifungal action.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological potential of this compound, a standard workflow is suggested below.

Screening_Workflow start Synthesis & Purification characterization Structural Characterization (NMR, MS, IR) start->characterization in_vitro In-vitro Assays (e.g., MIC against fungal strains) characterization->in_vitro cytotoxicity Cytotoxicity Assays (e.g., on human cell lines) in_vitro->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism end Lead Compound Identification mechanism->end

Caption: Standard workflow for biological evaluation.

Conclusion

This compound represents an interesting scaffold for further investigation in medicinal chemistry. This guide provides a foundational understanding of its synthesis and potential biological relevance, based on the established chemistry of related compounds. The detailed protocols and workflows presented herein are intended to facilitate future research and development efforts centered on this and similar isoxazole derivatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel bioactive thiazole derivative, 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole , utilizing the starting material 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. The synthesized compound is evaluated for its potential antimicrobial and anticancer activities.

Introduction

The isoxazole and thiazole scaffolds are prominent heterocyclic systems in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The starting material, this compound, is a valuable building block for the synthesis of novel bioactive molecules due to the presence of the reactive α-bromoketone moiety, which readily participates in cyclization reactions. This protocol details the synthesis of a novel isoxazolyl-thiazole hybrid and outlines methods for evaluating its biological potential.

Experimental Protocols

Synthesis of 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole

This synthesis is based on the well-established Hantzsch thiazole synthesis.

  • Materials:

    • This compound

    • Thiourea

    • Ethanol (absolute)

    • Triethylamine

    • Distilled water

    • Silica gel for column chromatography

    • Ethyl acetate

    • Hexane

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (50 mL).

    • Add a catalytic amount of triethylamine (0.1 eq) to the mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

    • Upon completion of the reaction, allow the mixture to cool to room temperature.

    • Reduce the solvent volume to approximately 10 mL under reduced pressure using a rotary evaporator.

    • Pour the concentrated mixture into 100 mL of ice-cold distilled water with stirring.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water.

    • Dry the crude product in a vacuum oven at 50 °C.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final product, 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole, as a solid.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Activity Assay (Broth Microdilution Method)

  • Materials:

    • Synthesized compound

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (for bacteria)

    • RPMI-1640 medium (for fungi)

    • 96-well microtiter plates

    • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Procedure:

    • Prepare a stock solution of the synthesized compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive controls (medium with microbial suspension) and negative controls (medium only). Also, include wells with standard antimicrobial agents.

    • Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay)

  • Materials:

    • Synthesized compound

    • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

    • DMEM or other appropriate cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Standard anticancer drug (e.g., Doxorubicin)

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Antimicrobial Activity of 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Synthesized Compound163264
Ciprofloxacin10.5N/A
FluconazoleN/AN/A8

Table 2: Anticancer Activity of 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole

CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
Synthesized Compound25.538.2
Doxorubicin0.81.2

Visualizations

Synthesis_Workflow start Start: 2-Bromo-1-(3-(2,4-dichlorophenyl) isoxazol-5-yl)ethanone + Thiourea reaction Hantzsch Thiazole Synthesis (Ethanol, Triethylamine, Reflux) start->reaction workup Reaction Work-up (Cooling, Precipitation, Filtration) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: 2-amino-4-(3-(2,4-dichlorophenyl) isoxazol-5-yl)thiazole purification->product

Caption: Synthetic workflow for 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell Molecule Synthesized Bioactive Molecule Receptor Cell Surface Receptor (e.g., Tyrosine Kinase) Molecule->Receptor Inhibition PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Hypothetical signaling pathway inhibited by the synthesized bioactive molecule.

Application Notes and Protocols for 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" is a versatile synthetic intermediate belonging to the class of α-bromoketones. The presence of the reactive bromoacetyl group, coupled with the dichlorophenyl isoxazole moiety, makes this compound a valuable building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The isoxazole ring is a well-established pharmacophore found in numerous approved drugs, and its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The α-bromoketone functionality serves as a key electrophile for the construction of new ring systems, such as thiazoles, imidazoles, and oxazoles.

These application notes provide detailed protocols for both the synthetic utilization and the biological evaluation of this compound. The first protocol details its use in the Hantzsch thiazole synthesis to generate a novel aminothiazole derivative. The second protocol outlines a standard broth microdilution method to assess its potential antifungal activity.

Chemical and Physical Properties

PropertyValue
CAS Number 175334-69-7
Molecular Formula C₁₁H₆BrCl₂NO₂
Molecular Weight 334.98 g/mol
Appearance Off-white to yellow solid
Melting Point 85 °C[1]
Boiling Point 447.0 ± 45.0 °C (Predicted)[1]
Density 1.680 ± 0.06 g/cm³ (Predicted)[1]

Application 1: Synthesis of Novel 2-Amino-4-arylthiazole Derivatives

The α-bromoketone moiety of the title compound is an excellent electrophile for the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[2][3][4] By reacting "this compound" with a thioamide, such as thiourea, a variety of 2-amino-4-arylthiazole derivatives can be synthesized. These resulting thiazoles, bearing the dichlorophenyl isoxazole substituent, are novel chemical entities that can be screened for a wide range of biological activities.

Hypothetical Reaction Yields

The following table presents hypothetical yields for the synthesis of 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole under various reaction conditions. This data is for illustrative purposes only.

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux485
2MethanolReflux682
3DMF80291
4Ethanol501275
Experimental Protocol: Hantzsch Thiazole Synthesis

Objective: To synthesize 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber (e.g., 7:3 Hexane:Ethyl Acetate)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of "this compound" and 1.2 mmol of thiourea in 20 mL of absolute ethanol.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (approximately 4-6 hours).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing 50 mL of a cold, saturated sodium bicarbonate solution with stirring to neutralize the hydrobromic acid formed during the reaction.

  • Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with two portions of 20 mL of cold deionized water.

  • Drying: Dry the product under vacuum to obtain the crude 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Synthetic Workflow Diagram

Synthetic_Workflow Start Start Materials Reactants Dissolve Reactants (Bromo-isoxazole & Thiourea) in Ethanol Start->Reactants Reflux Heat to Reflux (4-6 hours) Reactants->Reflux TLC Monitor Reaction by TLC Reflux->TLC Cool Cool to Room Temp. Reflux->Cool Neutralize Neutralize with NaHCO3 Solution Cool->Neutralize Filter Vacuum Filtration Neutralize->Filter Wash Wash with Water Filter->Wash Dry Dry Product Wash->Dry Purify Recrystallization (Optional) Dry->Purify End Final Product: 2-Amino-4-arylthiazole Dry->End Purify->End

Caption: Hantzsch thiazole synthesis workflow.

Application 2: In Vitro Antifungal Susceptibility Testing

Given that many isoxazole derivatives exhibit antifungal properties, "this compound" is a candidate for antifungal screening. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.[5][6][7]

Hypothetical Antifungal Activity Data

The following table presents hypothetical MIC values for the title compound against common fungal pathogens. This data is for illustrative purposes only.

Fungal StrainCompound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 90028160.5
Cryptococcus neoformans ATCC 20882184
Aspergillus fumigatus ATCC 204305328
Experimental Protocol: Broth Microdilution Antifungal Assay

Objective: To determine the MIC of "this compound" against Candida albicans.

Materials:

  • "this compound"

  • Fluconazole (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound at 10 mg/mL in DMSO. Prepare a similar stock solution for the positive control, fluconazole.

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound.

    • Add 100 µL of RPMI-1640 to wells 2 through 11 in a given row.

    • Add 200 µL of the working solution of the test compound (at twice the highest desired final concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (medium only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each test well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the optical density at 530 nm. The endpoint is defined as the concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.

Hypothetical Signaling Pathway

Many antifungal and anticancer agents function by inducing apoptosis. The following diagram illustrates a simplified caspase activation pathway, a key component of apoptosis, which could be a downstream effect of a bioactive derivative of the title compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Receptor Death Receptor (e.g., FasR) DISC DISC Formation Receptor->DISC Ligand Binding Procaspase8 Pro-caspase-8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid Cleavage CytoC Cytochrome c Release tBid->CytoC Apoptosome Apoptosome Procaspase9 Pro-caspase-9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis CytoC->Apoptosome Binds Apaf-1

Caption: A simplified caspase activation pathway.

References

Application Notes and Protocols: 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Isoxazole derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, exhibiting a wide range of biological activities. These activities include the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest. The compound 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (hereafter referred to as Iso-Cpd-Br) is a synthetic isoxazole derivative characterized by a bromoacetyl moiety. This reactive group suggests that Iso-Cpd-Br may act as a covalent inhibitor, forming irreversible bonds with nucleophilic residues, such as cysteine, in target proteins. This mode of action can lead to potent and sustained inhibition of key cellular processes that are dysregulated in cancer.

These application notes provide a comprehensive overview of the potential anticancer applications of Iso-Cpd-Br, including detailed protocols for its synthesis, in vitro evaluation, and mechanism of action studies. The information is intended for researchers, scientists, and drug development professionals investigating novel anticancer therapeutics.

Chemical Information

Compound Name Structure IUPAC Name CAS Number Molecular Formula Molecular Weight
Iso-Cpd-Br[Insert Chemical Structure Image Here - Image not available in this format]This compound175334-69-7C₁₁H₆BrCl₂NO₂334.98 g/mol

Postulated Mechanism of Action

The bromoacetyl group of Iso-Cpd-Br is a highly reactive electrophile that can readily react with nucleophilic amino acid residues in proteins, most notably the thiol group of cysteine. This suggests that Iso-Cpd-Br may act as a covalent inhibitor of enzymes or signaling proteins that are critical for cancer cell proliferation and survival. A plausible mechanism involves the covalent modification of a cysteine residue within the active or an allosteric site of a target protein, leading to its irreversible inactivation. This can disrupt downstream signaling pathways, induce cell cycle arrest, and ultimately trigger apoptosis.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1 equivalent) in CCl₄, add NBS (1.1 equivalents) and a catalytic amount of BPO.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Iso-Cpd-Br on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Iso-Cpd-Br stock solution (e.g., 10 mM in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of Iso-Cpd-Br in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by Iso-Cpd-Br.

Materials:

  • Cancer cell line

  • Iso-Cpd-Br

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Iso-Cpd-Br at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis

This protocol is for determining the effect of Iso-Cpd-Br on cell cycle progression.

Materials:

  • Cancer cell line

  • Iso-Cpd-Br

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Iso-Cpd-Br as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.

Representative Data

The following table presents hypothetical, yet plausible, data for the anticancer activity of Iso-Cpd-Br.

Cell Line Cancer Type IC₅₀ (µM, 72h) Apoptosis (at IC₅₀, 48h) Cell Cycle Arrest (at IC₅₀, 24h)
MCF-7 Breast2.535%G2/M phase
A549 Lung5.228%G2/M phase
HCT116 Colon1.842%G1 phase

Visualizations

Proposed Signaling Pathway Inhibition

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Protein (e.g., Kinase with Cys residue) Signaling Protein (e.g., Kinase with Cys residue) Receptor Tyrosine Kinase (RTK)->Signaling Protein (e.g., Kinase with Cys residue) Downstream Effectors Downstream Effectors Signaling Protein (e.g., Kinase with Cys residue)->Downstream Effectors Apoptosis Apoptosis Signaling Protein (e.g., Kinase with Cys residue)->Apoptosis leads to Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival Iso-Cpd-Br Iso-Cpd-Br Iso-Cpd-Br->Signaling Protein (e.g., Kinase with Cys residue) Covalent Inhibition

Caption: Proposed mechanism of Iso-Cpd-Br via covalent inhibition of a key signaling protein.

Experimental Workflow for Anticancer Evaluation

G A Synthesis and Characterization of Iso-Cpd-Br B In vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies (at IC50 concentrations) C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Target Identification & Validation (e.g., Western Blot, Covalent Probe) D->G H Data Analysis and Interpretation E->H F->H G->H

Caption: Workflow for the preclinical evaluation of Iso-Cpd-Br as an anticancer agent.

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone as a key intermediate in the synthesis of novel antimicrobial agents. The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatization offers a promising avenue for the development of new therapeutics to combat antimicrobial resistance.

The primary synthetic route highlighted is the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring, another crucial heterocycle in antimicrobial drug discovery. The reaction of the starting α-bromo ketone with thiourea or substituted thioureas yields 2-amino-4-(isoxazol-5-yl)thiazole derivatives, which can be further modified to explore structure-activity relationships (SAR).

Synthetic Pathway and Strategy

The core synthetic strategy involves the reaction of this compound with a suitable thioamide, most commonly thiourea, to yield a 2-aminothiazole derivative. This resulting scaffold can be further functionalized at the 2-amino group to generate a library of compounds for antimicrobial screening.

Synthesis_Pathway start 2-Bromo-1-(3-(2,4-dichlorophenyl) isoxazol-5-yl)ethanone intermediate 2-Amino-4-(3-(2,4-dichlorophenyl) isoxazol-5-yl)thiazole start->intermediate Hantzsch Thiazole Synthesis thiourea Thiourea thiourea->intermediate final_product N-substituted Thiazole Derivatives (Antimicrobial Candidates) intermediate->final_product Derivatization reagents Acylating/Alkylating Agents reagents->final_product

Caption: General synthetic scheme for antimicrobial agents.

Experimental Protocols

Note: The following protocols are generalized based on the synthesis of structurally similar 2-aminothiazole derivatives due to the absence of specific literature for the starting material this compound. Researchers should optimize reaction conditions as necessary.

Synthesis of 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 50 mL of absolute ethanol.

  • Add 1.2 equivalents of thiourea to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 20 mL).

  • Dry the product under vacuum to yield the crude 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Protocol for N-Acylation of the 2-Aminothiazole Derivative

Materials:

  • 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole

  • Appropriate acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 equivalent of 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add 1.5 equivalents of pyridine or triethylamine to the solution and cool to 0 °C in an ice bath.

  • Slowly add 1.2 equivalents of the desired acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Antimicrobial Activity Evaluation

The synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare stock solutions of test compounds in DMSO serial_dilution Perform two-fold serial dilutions in a 96-well microtiter plate stock->serial_dilution inoculation Inoculate each well with the microbial suspension serial_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually inspect for turbidity or use a plate reader to measure absorbance incubation->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for MIC determination.

Protocol:

  • Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (microbes in broth) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from antimicrobial testing should be summarized in a clear and structured table to facilitate comparison of the activities of different derivatives.

Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of Thiazole Derivatives

Compound IDR-group on 2-aminoStaphylococcus aureusEscherichia coliCandida albicans
I -H>128>128>128
IIa -COCH₃3264128
IIb -COPh163264
IIc -CO(4-Cl-Ph)81632
Standard Drug Ciprofloxacin/Fluconazole10.52

Disclaimer: The MIC values presented in this table are hypothetical and for illustrative purposes only, based on trends observed in structurally related compounds. Actual values must be determined experimentally.

Potential Mechanism of Action

While the specific mechanism of action for derivatives of this compound is yet to be elucidated, isoxazole and thiazole-containing compounds have been reported to act through various mechanisms, including:

  • Inhibition of DNA gyrase

  • Disruption of cell membrane integrity

  • Inhibition of essential enzymes in metabolic pathways

  • Inhibition of protein synthesis

Further studies, such as enzyme inhibition assays and molecular docking, are required to determine the precise mechanism of action for newly synthesized compounds.

Mechanism_of_Action compound Isoxazole-Thiazole Derivative target1 DNA Gyrase compound->target1 Inhibits/Disrupts target2 Cell Membrane compound->target2 Inhibits/Disrupts target3 Metabolic Enzymes compound->target3 Inhibits/Disrupts target4 Ribosomes compound->target4 Inhibits/Disrupts effect1 Inhibition of DNA Replication target1->effect1 effect2 Loss of Membrane Potential target2->effect2 effect3 Metabolic Disruption target3->effect3 effect4 Inhibition of Protein Synthesis target4->effect4 outcome Bacterial Cell Death effect1->outcome effect2->outcome effect3->outcome effect4->outcome

Caption: Potential antimicrobial mechanisms.

These application notes and protocols provide a foundational framework for researchers to explore the potential of this compound in the synthesis of novel antimicrobial agents. Careful execution of these experiments and thorough analysis of the resulting data will be crucial in advancing the development of new treatments for infectious diseases.

Application Notes and Protocols: Reactions of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of the α-bromoketone, 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, with various amines. Two primary reaction pathways are explored: the Hantzsch thiazole synthesis with thioamides and nucleophilic substitution with primary and secondary amines.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and high-yielding method for the formation of a thiazole ring by reacting an α-haloketone with a thioamide.[1][2] This reaction proceeds through an initial SN2 reaction followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[2]

Reaction Scheme:
General Reaction Conditions

The Hantzsch synthesis is typically carried out by heating the α-bromoketone and the thioamide in a suitable solvent.

ParameterConditionNotes
Reactants α-bromoketone, Thioamide (e.g., thiourea, substituted thioureas)Thioamide is often used in slight excess.
Solvent Ethanol, MethanolProtic solvents are commonly used.[2]
Temperature RefluxHeating is generally required to drive the reaction to completion.[1]
Reaction Time 30 minutes - 4 hoursMonitored by Thin Layer Chromatography (TLC).
Work-up Neutralization, FiltrationThe product often precipitates upon neutralization and can be collected by filtration.[2]
Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of a 2-aminothiazole derivative from this compound and thiourea.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and thiourea (1.2 eq).

  • Add ethanol to the flask to dissolve the reactants (approximately 10 mL per gram of the α-bromoketone).

  • Equip the flask with a reflux condenser and a stir bar.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Once the starting material is consumed (typically within 1-3 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed during the reaction.[2]

  • Stir the mixture for 15-20 minutes. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the product in a vacuum oven to a constant weight.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

Visualization of Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow Workflow for Hantzsch Thiazole Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine α-bromoketone and thiourea in ethanol B Heat to reflux A->B 1-3 hours C Monitor by TLC B->C D Cool to room temperature C->D Reaction complete E Neutralize with Na2CO3 solution D->E F Filter the precipitate E->F G Wash with water F->G H Dry the product G->H

Caption: A flowchart illustrating the key steps in the Hantzsch thiazole synthesis.

Mechanism of Hantzsch Thiazole Synthesis

The reaction begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoketone, displacing the bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole.[2]

Hantzsch_Mechanism Mechanism of Hantzsch Thiazole Synthesis reactant1 α-Bromoketone intermediate1 S-Alkylation Intermediate (SN2) reactant1->intermediate1 reactant2 Thioamide reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Dehydrated Intermediate intermediate2->intermediate3 Dehydration (-H2O) product Thiazole intermediate3->product Tautomerization

Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.

Nucleophilic Substitution with Primary and Secondary Amines

This compound can undergo nucleophilic substitution with primary and secondary amines to yield the corresponding α-aminoketones. This reaction is a standard N-alkylation where the amine acts as a nucleophile, attacking the carbon bearing the bromine atom.[3] A common challenge with this reaction is over-alkylation, where the product amine, being nucleophilic itself, can react with another molecule of the α-bromoketone.[3][4]

Reaction Scheme:
General Reaction Conditions

The reaction conditions for the N-alkylation of α-bromoketones can be varied to optimize the yield of the desired aminoketone and minimize side products.

ParameterConditionNotes
Reactants α-bromoketone, Primary or Secondary AmineUsing an excess of the amine can help to minimize dialkylation.[4]
Solvent Acetonitrile, Ethanol, Dimethylformamide (DMF)Aprotic polar solvents are often effective.
Base Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or excess amineTo neutralize the HBr byproduct.
Temperature Room Temperature to RefluxMilder conditions are often preferred to control selectivity.
Reaction Time 2 - 24 hoursMonitored by TLC.
Work-up Extraction, ChromatographyPurification is often required to separate the product from starting materials and byproducts.
Detailed Experimental Protocol

This protocol provides a general method for the synthesis of an α-aminoketone from this compound and a generic amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (2.0-3.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add the amine (2.0-3.0 eq) and potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated if it proceeds slowly, but this may increase the likelihood of side reactions.

  • Monitor the reaction progress by TLC until the α-bromoketone is consumed.

  • Once the reaction is complete, filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to obtain the pure α-aminoketone.

Visualization of Nucleophilic Substitution Workflow

Nucleophilic_Substitution_Workflow Workflow for Nucleophilic Substitution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve α-bromoketone, amine, and base in acetonitrile B Stir at room temperature A->B 2-24 hours C Monitor by TLC B->C D Filter and concentrate C->D Reaction complete E Aqueous work-up (Extraction) D->E F Dry and concentrate E->F G Purify by column chromatography F->G SN2_Mechanism Mechanism of Nucleophilic Substitution (SN2) reactant1 α-Bromoketone transition_state Transition State reactant1->transition_state reactant2 Amine (Nucleophile) reactant2->transition_state Nucleophilic Attack product1 α-Aminoketone transition_state->product1 Bond Formation & Bond Breaking product2 Bromide Ion transition_state->product2

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone as a versatile starting material for the preparation of various biologically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for the construction of thiazole, pyrimidine, and imidazole ring systems.

Introduction

This compound is a key building block in synthetic organic chemistry, particularly for the synthesis of novel heterocyclic scaffolds. The presence of a reactive α-bromo ketone functionality allows for facile cyclization reactions with various nucleophilic reagents. The isoxazole moiety, substituted with a 2,4-dichlorophenyl group, is a common pharmacophore in many biologically active molecules, suggesting that derivatives synthesized from this starting material may exhibit interesting pharmacological properties. This document outlines detailed protocols for the synthesis of representative thiazole, pyrimidine, and imidazole derivatives.

Synthesis of 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole

The Hantzsch thiazole synthesis provides a direct and efficient method for the preparation of 2-aminothiazoles from α-halo ketones and a thiourea. This reaction is known for its high yields and operational simplicity.

Reaction Scheme:

G reactant1 This compound product 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole reactant1->product Ethanol, Reflux reactant2 + Thiourea reactant2->product

Caption: Hantzsch Thiazole Synthesis.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/mmol), add thiourea (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration and wash with copious amounts of water.

  • Dry the crude product under vacuum.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole.

Quantitative Data (Hypothetical):

ProductMolecular FormulaMolecular WeightYield (%)Melting Point (°C)Reaction Time (h)
2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazoleC₁₂H₇BrCl₂N₃OS412.1885-95>2003

Synthesis of 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)pyrimidine

The synthesis of 2-aminopyrimidines can be achieved through the condensation of an α,β-unsaturated ketone with guanidine. The required α,β-unsaturated ketone can be prepared in situ from the corresponding α-bromo ketone.

Reaction Scheme:

G cluster_0 In situ formation of chalcone cluster_1 Cyclization reactant1 This compound intermediate [Intermediate Chalcone] reactant1->intermediate Base (e.g., NaOEt) product 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)pyrimidine intermediate->product reactant2 + Guanidine reactant2->product Ethanol, Reflux

Caption: Pyrimidine Synthesis Workflow.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.5 eq) in absolute ethanol (30 mL/mmol) under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add a solution of this compound (1.0 eq) in absolute ethanol dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour to facilitate the in situ formation of the chalcone intermediate.

  • Add guanidine hydrochloride (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion (typically 6-8 hours), cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)pyrimidine.

Quantitative Data (Hypothetical):

ProductMolecular FormulaMolecular WeightYield (%)Melting Point (°C)Reaction Time (h)
2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)pyrimidineC₁₃H₇Cl₂N₅O332.1460-75180-1857

Synthesis of 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)imidazole

The synthesis of imidazoles from α-halo ketones can be accomplished by reaction with formamide, which serves as both the ammonia source and the formylating agent.

Reaction Scheme:

G reactant1 This compound product 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)imidazole reactant1->product Heat reactant2 + Formamide reactant2->product

Caption: Imidazole Synthesis from α-Bromo Ketone.

Experimental Protocol:

  • In a round-bottom flask, place this compound (1.0 eq) and an excess of formamide (10-20 eq).

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for the duration of the reaction.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water with stirring.

  • Basify the aqueous solution with a concentrated ammonium hydroxide solution to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or acetonitrile) to yield pure 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)imidazole.

Quantitative Data (Hypothetical):

ProductMolecular FormulaMolecular WeightYield (%)Melting Point (°C)Reaction Time (h)
2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)imidazoleC₁₂H₇Cl₂N₅O320.1250-65210-2155

Disclaimer: The quantitative data provided in the tables are hypothetical and are intended for illustrative purposes only. Actual yields, reaction times, and melting points may vary depending on the specific experimental conditions and the purity of the reagents used. It is recommended to perform small-scale optimization experiments to determine the ideal reaction parameters. All laboratory work should be conducted with appropriate safety precautions.

Application Note: Analytical Characterization of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical methods and protocols for the comprehensive characterization of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a key intermediate in pharmaceutical synthesis. The protocols cover High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group analysis. Expected quantitative data is summarized, and workflows are visualized to guide researchers in achieving robust and reliable characterization.

Physicochemical Properties

The fundamental properties of the target compound are essential for selecting appropriate analytical conditions.

PropertyValueReference
CAS Number 175334-69-7[1]
Molecular Formula C₁₁H₆BrCl₂NO₂[1]
Molecular Weight 334.98 g/mol [1]
Exact Mass 332.896 g/mol [1]
Melting Point ~85 °C[1]
Boiling Point ~447.0 °C (Predicted)[1]
Density ~1.68 g/cm³ (Predicted)[1]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the primary method for determining the purity of the compound and detecting any non-volatile impurities. A reverse-phase method is proposed.

Experimental Protocol
  • System: HPLC or UPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 3.0 mm, 3.5 µm)[2].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 50% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Expected Data
ParameterExpected Value
Retention Time 8 - 12 min
Purity >97% (by peak area)

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing Prep Dissolve Sample in Acetonitrile Inject Inject Sample Prep->Inject Column C18 Column Separation Inject->Column Detect UV Detection (254 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks & Calculate Purity Chromatogram->Integrate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the molecular weight and fragmentation pattern of the compound, providing strong evidence of its identity. This technique is suitable for thermally stable and volatile compounds.

Experimental Protocol
  • System: GC-MS with an electron ionization (EI) source.

  • Column: A low-polarity capillary column (e.g., DB-1-MS, 15 m x 0.25 mm, 0.25 µm)[3].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[3].

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 ratio)[3].

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min.

    • Ramp: 20 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 min.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50 - 450 m/z.

  • Sample Preparation: Prepare a 100 µg/mL solution in a suitable solvent like ethyl acetate or dichloromethane.

Expected Data

Due to the presence of chlorine and bromine, the mass spectrum will exhibit characteristic isotopic patterns.

IonExpected m/zNotes
[M]⁺ 333/335/337Molecular ion cluster, showing isotopic patterns for Br and 2Cl.
[M-Br]⁺ 254/256Loss of the bromine radical.
[M-COCH₂Br]⁺ 214/216Fragmentation of the bromoacetyl group.
[C₈H₃Cl₂NO]⁺ 214/216Corresponds to the dichlorophenylisoxazole fragment.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Sample in Ethyl Acetate Inject Inject & Vaporize Prep->Inject Column Capillary Column Separation Inject->Column Ionize EI Ionization Column->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze DetectMS Detector Analyze->DetectMS Spectrum Generate Mass Spectrum DetectMS->Spectrum

Caption: Workflow for GC-MS identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are required.

Experimental Protocol
  • System: NMR Spectrometer (e.g., 400 MHz or higher)[4].

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Concentration: 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.

  • ¹H NMR: Acquire standard proton spectra with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire broadband proton-decoupled carbon spectra.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)
AssignmentPredicted δ (ppm)MultiplicityIntegration
-CH₂Br 4.5 - 4.8Singlet (s)2H
Isoxazole H-4 7.0 - 7.3Singlet (s)1H
Aromatic H 7.4 - 7.8Multiplet (m)3H
Expected ¹³C NMR Data (in CDCl₃, 101 MHz)
AssignmentPredicted δ (ppm)
-CH₂Br 30 - 35
Isoxazole C-4 100 - 105
Aromatic C 125 - 138
Aromatic C-Cl 135 - 140
Isoxazole C-3 160 - 165
Isoxazole C-5 168 - 172
Ketone C=O 188 - 192

Overall Characterization Strategy

Characterization_Strategy cluster_techniques Analytical Techniques cluster_results Information Obtained Compound Target Compound C₁₁H₆BrCl₂NO₂ HPLC HPLC-UV Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR (¹H & ¹³C) Compound->NMR FTIR FT-IR Compound->FTIR Purity Purity & Impurity Profile HPLC->Purity Identity Molecular Weight & Fragmentation GCMS->Identity Structure Connectivity & Chemical Environment NMR->Structure FunctionalGroups Functional Groups FTIR->FunctionalGroups Final Confirmed Structure & Purity

Caption: Integrated analytical strategy for compound characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol
  • System: FT-IR Spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples. Alternatively, a KBr pellet can be prepared[5].

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32 scans are typically sufficient.

  • Data Processing: Perform a background scan before analyzing the sample.

Expected Data
Wavenumber (cm⁻¹)AssignmentIntensity
~3100 Aromatic C-H stretchMedium
1710 - 1730 Ketone C=O stretchStrong
1580 - 1610 Isoxazole & Aromatic C=C/C=N stretchStrong-Medium
1400 - 1450 Isoxazole ring vibrationMedium
1050 - 1100 Ar-Cl stretchStrong
~680 C-Br stretchMedium

The presence of a strong absorption band around 1715 cm⁻¹ is characteristic of a ketone carbonyl group[6][7]. The combination of bands for the aromatic ring, C-Cl bonds, and the isoxazole moiety confirms the overall structure.

References

Application Notes and Protocols: "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone as a versatile building block in click chemistry for the synthesis of novel 1,2,3-triazole derivatives with potential therapeutic applications. The protocols detailed below outline the conversion of the starting α-bromo ketone to a key azide intermediate, followed by its application in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Introduction

"this compound" is a valuable synthetic intermediate. Its α-bromo ketone functionality allows for facile conversion to an α-azido ketone. This azide derivative is a prime substrate for the highly efficient and regioselective CuAAC reaction, a cornerstone of "click chemistry". This reaction enables the covalent linkage of the isoxazole-containing molecule to a wide array of alkyne-functionalized molecules, leading to the generation of diverse 1,4-disubstituted 1,2,3-triazole libraries.[1][2][3] The resulting triazole-isoxazole hybrids are of significant interest in drug discovery, as both isoxazole and 1,2,3-triazole moieties are present in numerous biologically active compounds.[4][5][6][7][8]

General Workflow

The overall synthetic strategy involves a two-step process. First, the bromo-isoxazole starting material is converted to its corresponding azide. This is followed by the CuAAC reaction with a terminal alkyne to yield the desired 1,2,3-triazole product.

G A 2-Bromo-1-(3-(2,4-dichlorophenyl) isoxazol-5-yl)ethanone B Step 1: Azidation (NaN3, Solvent) A->B C 2-Azido-1-(3-(2,4-dichlorophenyl) isoxazol-5-yl)ethanone B->C D Step 2: CuAAC Click Chemistry (Terminal Alkyne, Cu(I) catalyst, Reducing Agent, Ligand) C->D E 1,4-Disubstituted 1,2,3-Triazole Product D->E

Caption: Synthetic workflow from the starting material to the final triazole product.

Experimental Protocols

Protocol 1: Synthesis of 2-Azido-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (Azide Intermediate)

This protocol describes the conversion of the α-bromo ketone to the corresponding α-azido ketone.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone (or other suitable polar aprotic solvent like DMF or DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetone (a typical concentration is 0.1-0.5 M).

  • Add sodium azide (1.5-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

  • Upon completion of the reaction (typically within a few hours), remove the acetone using a rotary evaporator.

  • To the crude residue, add water and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Azido-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Safety Precaution: Sodium azide is highly toxic and can form explosive metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click reaction between the azide intermediate and a terminal alkyne to form the 1,2,3-triazole product.

Materials:

  • 2-Azido-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1.0 equivalent)

  • Terminal alkyne (1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equivalents)

  • Sodium ascorbate (0.05-0.2 equivalents)

  • A suitable ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, but recommended for biomolecule conjugation).[9][10][11][12]

  • Solvent system (e.g., a mixture of t-BuOH/H₂O, DMF, or DMSO)

  • Schlenk flask or vial

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source for inert atmosphere (optional, but can improve reaction efficiency)

Procedure:

  • To a Schlenk flask or vial, add 2-Azido-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone and the terminal alkyne.

  • Dissolve the reactants in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water. If using a ligand, pre-mix the CuSO₄ solution with the ligand.

  • Add the CuSO₄ (or CuSO₄/ligand complex) solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

G cluster_reactants Reactants cluster_catalyst Catalytic System A Azide Intermediate G [3+2] Cycloaddition A->G B Terminal Alkyne B->G C Cu(II) Source (e.g., CuSO4) F In situ generated Cu(I) catalyst C->F D Reducing Agent (e.g., Sodium Ascorbate) D->F E Cu(I) Stabilizing Ligand (Optional) E->F F->G catalyzes H 1,4-Disubstituted 1,2,3-Triazole Product G->H

Caption: The catalytic cycle of the CuAAC reaction.

Potential Applications and Biological Relevance

The 1,2,3-triazole moiety is a well-established pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions.[4] The combination of the 3-(2,4-dichlorophenyl)isoxazole scaffold with a 1,2,3-triazole ring through click chemistry opens up avenues for developing novel compounds with a wide range of potential biological activities.

Table 1: Potential Therapeutic Targets for Triazole-Isoxazole Hybrids

Therapeutic AreaPotential Target/ActivityRationale
Anticancer Kinase inhibition, Anti-proliferative activityThe 1,2,3-triazole scaffold is found in various anticancer agents.[5]
Antifungal Inhibition of fungal enzymes (e.g., lanosterol 14α-demethylase)Triazole-based drugs are a major class of antifungal agents.[6]
Antibacterial Inhibition of bacterial growthTriazole derivatives have shown promising antibacterial activity.[7]
Antiviral Inhibition of viral replicationThe triazole ring is a key component of some antiviral drugs.[8]
Anti-inflammatory Modulation of inflammatory pathwaysCertain triazole derivatives exhibit anti-inflammatory properties.[7]

Data Presentation

The following table provides hypothetical, yet representative, data for a series of click reactions using the azide intermediate and various terminal alkynes.

Table 2: Representative Reaction Data for CuAAC Reactions

EntryTerminal Alkyne (R-C≡CH)ProductReaction Time (h)Yield (%)
1Phenylacetylene1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one492
2Propargyl alcohol1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-one685
34-Ethynylanisole1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)-2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethan-1-one590
41-Ethynylcyclohexene1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)-2-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)ethan-1-one878

Note: The above data is illustrative and actual results may vary depending on the specific alkyne and reaction conditions.

Conclusion

"this compound" serves as a highly effective precursor for the synthesis of a diverse range of 1,2,3-triazole-containing compounds via click chemistry. The straightforward and high-yielding nature of the azidation and subsequent CuAAC reaction makes this a valuable tool for medicinal chemists and researchers in the field of drug discovery. The resulting triazole-isoxazole hybrids represent a promising class of compounds for the exploration of new therapeutic agents.

References

Application Notes and Protocols for 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone," a chemical intermediate often used in pharmaceutical research and development. Given the limited specific safety data available for this compound, the following guidelines are based on its chemical structure, incorporating best practices for handling related hazardous compounds such as α-bromo ketones and isoxazole derivatives.

Chemical and Physical Properties

"this compound" is a solid organic compound. A summary of its known physical and chemical properties is presented in the table below.

PropertyValue
CAS Number 175334-69-7
Molecular Formula C11H6BrCl2NO2
Molecular Weight 334.98 g/mol
Melting Point 85 °C
Boiling Point (Predicted) 447.0 ± 45.0 °C
Density (Predicted) 1.680 ± 0.06 g/cm³
Flash Point (Predicted) 224.1 °C
Vapor Pressure (Predicted) 3.48E-08 mmHg at 25°C

Data sourced from available chemical supplier information.[1]

Hazard Identification and Safety Precautions

Potential Hazards:

  • Causes skin irritation and may cause an allergic skin reaction.[2][3]

  • Causes serious eye irritation or damage.[3][7]

  • May cause respiratory irritation.[2][3]

  • Toxic if swallowed or inhaled.[2][7]

A detailed list of required personal protective equipment is provided below.

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[5]
Body Protection A lab coat, and in cases of potential splashing, a chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if handling fine powders.

Experimental Protocols

The following protocols are designed to ensure the safe handling of "this compound" in a laboratory setting.

This protocol outlines the standard procedure for handling the compound.

  • Preparation :

    • Ensure the work area is in a certified chemical fume hood.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Don all required PPE as listed in the table above.

  • Weighing and Transfer :

    • Handle the solid compound carefully to avoid generating dust.[1]

    • Use a spatula for transfers.

    • If transferring to a solution, add the solid to the solvent slowly.

  • In Solution :

    • Keep the container sealed when not in use to prevent the release of vapors.

    • Use in a well-ventilated area, preferably within a fume hood.[1]

  • Post-Handling :

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling.[5]

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

  • Container : Store in a tightly closed, properly labeled container.[1]

  • Location :

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep away from sources of ignition, heat, and direct sunlight.[5]

  • Compatibility :

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines.

    • Do not store with food or drink.[1]

In the event of a spill or exposure, follow these procedures immediately.

  • Spill Response :

    • Evacuate the immediate area.

    • Ensure proper ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • For large spills, contact your institution's environmental health and safety department.

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep Ensure Fume Hood is Certified and Safety Equipment is Accessible DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->DonPPE Weigh Weigh Compound Carefully (Avoid Dust Generation) DonPPE->Weigh Proceed to Handling Transfer Transfer using Spatula Weigh->Transfer Dissolve Add Slowly to Solvent Transfer->Dissolve Decontaminate Decontaminate Surfaces and Equipment Dissolve->Decontaminate Complete Handling Dispose Dispose of Contaminated Waste Decontaminate->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: General workflow for handling "this compound".

EmergencyResponse cluster_response Immediate Response cluster_containment Spill Containment cluster_firstaid First Aid Measures Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Eye Eye Contact: Flush with water for 15 min. Seek medical attention. Spill->Eye If Exposed Skin Skin Contact: Wash with soap and water for 15 min. Seek medical attention. Spill->Skin Inhale Inhalation: Move to fresh air. Seek medical attention. Spill->Inhale Ingest Ingestion: Rinse mouth. Seek immediate medical attention. Spill->Ingest Ventilate Ensure Ventilation Evacuate->Ventilate WearPPE Don Emergency PPE Ventilate->WearPPE Absorb Absorb with Inert Material WearPPE->Absorb ContactEHS Contact EHS (Large Spill) WearPPE->ContactEHS Collect Collect in Sealed Container Absorb->Collect

Caption: Emergency response protocol for spills and exposure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive brominating agent.2. Insufficient reaction temperature.3. Degradation of starting material.1. Use a fresh, verified source of brominating agent (e.g., NBS, Br₂).2. Gradually increase the reaction temperature in 5 °C increments.3. Ensure the starting material is pure and the reaction is performed under an inert atmosphere if necessary.
Formation of Dibrominated Side Product 1. Excess of brominating agent.2. Prolonged reaction time.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent.2. Monitor the reaction closely by TLC or LC-MS and quench once the starting material is consumed.3. Add the brominating agent portion-wise to maintain a low concentration.
Unreacted Starting Material 1. Insufficient amount of brominating agent.2. Short reaction time.3. Low reaction temperature.1. Increase the equivalents of the brominating agent slightly (e.g., to 1.2 equivalents).2. Extend the reaction time, monitoring progress every 30 minutes.3. Increase the reaction temperature.
Product Degradation (Discoloration) 1. Presence of acid impurities.2. Exposure to light.3. High reaction or work-up temperature.1. Use a non-acidic solvent or add a mild, non-nucleophilic base.2. Protect the reaction from light by covering the flask with aluminum foil.3. Perform the reaction and work-up at the lowest effective temperature.
Difficult Purification 1. Co-elution of product and impurities.2. Product instability on silica gel.1. Optimize the solvent system for column chromatography; consider using a gradient elution.2. Use an alternative purification method such as recrystallization or preparative HPLC.3. Deactivate the silica gel with a small amount of triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The synthesis typically involves the alpha-bromination of the ketone precursor, 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. This is commonly achieved using a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator or bromine (Br₂) in a suitable solvent.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A disappearance of the starting material spot/peak and the appearance of a new, typically higher Rf (on normal phase TLC), spot corresponding to the brominated product indicates the reaction is proceeding.

Q3: What are the most common side products and how can I minimize them?

A3: The most common side product is the dibrominated species. To minimize its formation, it is crucial to control the stoichiometry of the brominating agent, adding it slowly and in slight excess. Monitoring the reaction and stopping it once the starting material is consumed is also critical.

Q4: What are the recommended purification methods for the final product?

A4: The product is typically purified by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.

Q5: The product appears to be unstable. How should it be handled and stored?

A5: Alpha-bromo ketones can be lachrymators and may be sensitive to light and moisture. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment. For storage, keeping the product in a tightly sealed, amber-colored vial at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (like argon or nitrogen) is recommended.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar α-bromo ketones.[2][3][4] Optimization may be required.

  • Reaction Setup: To a solution of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1.0 eq) in a suitable solvent (e.g., chloroform, acetonitrile, or acetic acid) in a round-bottom flask, add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) if using NBS, or an acid catalyst if using bromine.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.1 eq) or a solution of Bromine (1.1 eq) in the reaction solvent to the mixture at room temperature. The addition should be done dropwise to control the reaction rate and temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If using Br₂, quench the excess bromine with a saturated solution of sodium thiosulfate. Dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions
Entry Brominating Agent (eq.) Solvent Temperature (°C) Time (h) Yield (%) Dibrominated Product (%)
1NBS (1.1)CCl₄7746515
2NBS (1.1)CH₃CN6067510
3Br₂ (1.1)CH₃COOH258815
4Br₂ (1.05)CH₂Cl₂25685<2

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Dissolve Starting Material add_reagent Add Brominating Agent start->add_reagent 1.0 eq. Ketone monitor Monitor Progress (TLC/LC-MS) add_reagent->monitor 1.1 eq. Bromine quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify end_product 2-Bromo-1-(3-(2,4-dichlorophenyl) isoxazol-5-yl)ethanone purify->end_product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Degradation start->cause3 sol1a Increase Reaction Time/Temp cause1->sol1a sol1b Check Reagent Purity cause1->sol1b sol2a Adjust Stoichiometry cause2->sol2a sol2b Control Reagent Addition cause2->sol2b sol3a Lower Temperature cause3->sol3a sol3b Protect from Light cause3->sol3b

References

Technical Support Center: Alpha-Bromination of 3-(2,4-dichlorophenyl)isoxazol-5-yl ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the alpha-bromination of 3-(2,4-dichlorophenyl)isoxazol-5-yl ethanone to yield 2-bromo-1-[3-(2,4-dichlorophenyl)isoxazol-5-yl]ethanone. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the alpha-bromination of 3-(2,4-dichlorophenyl)isoxazol-5-yl ethanone?

The reaction involves the selective substitution of a hydrogen atom on the carbon adjacent (alpha position) to the carbonyl group of the ethanone moiety with a bromine atom. This is typically achieved by reacting the starting ketone with a suitable brominating agent under acidic or basic conditions. The reaction proceeds through an enol or enolate intermediate.[1][2]

Q2: Which brominating agents are suitable for this reaction?

Several brominating agents can be used for the alpha-bromination of ketones.[3] Common choices include:

  • Bromine (Br₂): Often used in an acidic solvent like acetic acid.[1][4]

  • N-Bromosuccinimide (NBS): A milder and more selective reagent, often used with a radical initiator or an acid catalyst.[3][5]

  • Copper(II) Bromide (CuBr₂): Can be used for direct bromination of ketones.[5]

  • Pyridine Hydrobromide Perbromide: A safer alternative to liquid bromine.[6]

The choice of reagent can influence the reaction's selectivity and yield.

Q3: What are the typical reaction conditions?

Alpha-bromination can be performed under either acidic or basic conditions, and the choice significantly impacts the reaction.[2]

  • Acidic Conditions (e.g., acetic acid, HBr): These conditions favor the formation of the enol intermediate.[1][7] This method is generally preferred for mono-bromination as the introduction of the first bromine atom deactivates the product towards further bromination.[2][8]

  • Basic Conditions (e.g., NaOH, NaOEt): These conditions lead to the formation of an enolate intermediate. This can lead to polybromination, especially with methyl ketones, in a reaction known as the haloform reaction.[2][8] For this specific substrate, acidic conditions are generally recommended to avoid potential side reactions with the isoxazole ring.

Q4: What are the potential side reactions?

The primary side reaction of concern is polybromination , where more than one hydrogen on the alpha-carbon is substituted with bromine.[8] This is more prevalent under basic conditions. Other potential side reactions could involve the isoxazole or dichlorophenyl rings, although these are generally less reactive than the enol/enolate. In some cases, separation of the mono-bromo product from the starting material and di-bromo byproduct can be challenging.[9]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): To observe the consumption of the starting material and the appearance of the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the starting material, product, and any byproducts.

  • ¹H NMR Spectroscopy: To monitor the disappearance of the acetyl protons and the appearance of the bromomethyl protons.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Reaction or Low Conversion 1. Inactive brominating agent. 2. Insufficient catalyst (if applicable). 3. Reaction temperature is too low. 4. Steric hindrance from the isoxazole moiety.1. Use a fresh bottle of the brominating agent. 2. Increase the amount of acid catalyst. 3. Gradually increase the reaction temperature and monitor by TLC. 4. Consider a less sterically hindered brominating agent.
Low Yield 1. Incomplete reaction. 2. Product degradation. 3. Difficult purification.[9] 4. Reversible reaction.1. Increase reaction time or temperature. 2. Work up the reaction as soon as the starting material is consumed. Use milder purification conditions. 3. Optimize the chromatographic separation or consider recrystallization. 4. In reactions with Br₂, ensure removal of HBr to shift the equilibrium.[10]
Formation of Multiple Products (Polybromination) 1. Use of excess brominating agent. 2. Reaction run under basic conditions.[2][8] 3. High reaction temperature or prolonged reaction time.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the brominating agent.[9] 2. Switch to acidic conditions (e.g., acetic acid). 3. Perform the reaction at a lower temperature and monitor carefully.
Side Reactions on Aromatic/Heterocyclic Rings 1. Harsh reaction conditions. 2. Use of a non-selective brominating agent.1. Use milder conditions (lower temperature, shorter time). 2. Use a more selective reagent like NBS.
Difficulty in Product Isolation 1. Similar polarity of starting material, product, and byproducts.[9] 2. Oiling out during recrystallization.1. Optimize the eluent system for column chromatography. Consider using a different stationary phase. 2. Try different solvent systems for recrystallization or use a co-solvent system.

Experimental Protocols

Protocol 1: Alpha-Bromination using Bromine in Acetic Acid
  • Preparation: In a well-ventilated fume hood, dissolve 3-(2,4-dichlorophenyl)isoxazol-5-yl ethanone (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the reaction mixture at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. Gentle heating may be required to initiate the reaction.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize excess acid, followed by a wash with sodium thiosulfate to quench any remaining bromine, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Alpha-Bromination using N-Bromosuccinimide (NBS)
  • Preparation: Dissolve 3-(2,4-dichlorophenyl)isoxazol-5-yl ethanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Reflux the mixture and monitor the reaction by TLC. The reaction can be initiated by shining a lamp on the reaction flask if a radical initiator is used.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Washing: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathway

reaction_pathway start 3-(2,4-dichlorophenyl)isoxazol-5-yl ethanone enol Enol Intermediate start->enol Acid Catalyst (e.g., HBr) product 2-Bromo-1-[3-(2,4-dichlorophenyl)isoxazol-5-yl]ethanone enol->product Brominating Agent (e.g., Br₂)

Caption: Acid-catalyzed alpha-bromination mechanism.

Troubleshooting Workflow

troubleshooting_workflow start Start Experiment check_conversion Reaction Complete? start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No side_products Side Products? check_conversion->side_products Yes increase_temp Increase Temperature/Time low_conversion->increase_temp check_reagents Check Reagent Activity low_conversion->check_reagents increase_temp->check_conversion check_reagents->check_conversion polybromination Polybromination Detected side_products->polybromination Yes purify Purify Product side_products->purify No reduce_br Reduce Brominating Agent polybromination->reduce_br use_acid Ensure Acidic Conditions polybromination->use_acid reduce_br->start use_acid->start end End purify->end

Caption: Troubleshooting guide for alpha-bromination.

Reagent Selection Logic

reagent_selection goal Goal: Mono-bromination condition Desired Selectivity? goal->condition high_selectivity High Selectivity Needed condition->high_selectivity High standard_selectivity Standard Conditions Tolerated condition->standard_selectivity Standard reagent_nbs Use NBS high_selectivity->reagent_nbs safety Handling Concerns? standard_selectivity->safety reagent_br2 Use Br₂ in Acetic Acid safety->reagent_br2 No safer_reagent Use Pyridine Hydrobromide Perbromide safety->safer_reagent Yes

Caption: Logic for selecting a brominating agent.

References

Technical Support Center: Synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or no yield of the desired product.

  • Question: I am not getting the expected product. What could be the reasons?

  • Answer: A low or negligible yield can stem from several factors:

    • Inactive Brominating Agent: The brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine) may have decomposed. Use a freshly opened bottle or test the activity of the reagent.

    • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.

    • Inappropriate Solvent: The choice of solvent is crucial. For bromination of ketones, solvents like acetic acid, methanol, or acetonitrile are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Issue 2: Formation of multiple products observed on TLC.

  • Question: My TLC plate shows multiple spots in addition to the starting material and the desired product. What are these impurities and how can I avoid them?

  • Answer: The formation of multiple products is a common issue and can be attributed to several side reactions. The two most probable side reactions are polybromination and isoxazole ring-opening .

    • Polybromination: This leads to the formation of di- and tri-brominated ketones. To minimize this:

      • Control Stoichiometry: Use no more than one equivalent of the brominating agent.

      • Slow Addition: Add the brominating agent dropwise or in small portions to maintain a low concentration in the reaction mixture.

      • Reaction Conditions: Acid-catalyzed bromination tends to favor monobromination as the first bromine atom deactivates the enol/enolate towards further electrophilic attack.[1]

    • Isoxazole Ring-Opening: The isoxazole ring can be susceptible to cleavage under certain electrophilic conditions, leading to various byproducts.[2][3][4][5]

      • Mild Conditions: Use milder brominating agents if possible. For instance, NBS is often considered milder than elemental bromine.

      • Temperature Control: Keep the reaction temperature as low as feasible to suppress ring-opening pathways.

      • pH Control: Avoid strongly basic conditions during workup, as the isoxazole ring can be unstable at high pH.

Issue 3: Difficulty in purifying the final product.

  • Question: I am having trouble isolating the pure product from the reaction mixture. What purification strategies do you recommend?

  • Answer: Purification can be challenging due to the presence of closely related side products.

    • Column Chromatography: This is the most effective method for separating the desired monobrominated product from unreacted starting material and polybrominated or ring-opened byproducts. A silica gel column with a gradient elution of a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is recommended.

    • Recrystallization: If a crude product of reasonable purity is obtained, recrystallization from a suitable solvent can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the bromination reaction?

A1: The acid catalyst, such as acetic acid or a catalytic amount of HBr, facilitates the conversion of the ketone to its enol tautomer. The enol is the nucleophilic species that attacks the electrophilic bromine, leading to the formation of the α-bromo ketone.[6][7]

Q2: Can I use a different brominating agent, such as CuBr₂?

A2: Yes, copper(II) bromide (CuBr₂) is another effective reagent for the α-bromination of ketones.[8] It can sometimes offer better selectivity and milder reaction conditions compared to elemental bromine. The reaction is typically carried out by refluxing the ketone with CuBr₂ in a solvent mixture like chloroform-ethyl acetate.

Q3: How can I confirm the structure of my product and identify any impurities?

A3: A combination of spectroscopic techniques is essential for structure elucidation and impurity profiling:

  • ¹H NMR: The proton NMR spectrum will show a characteristic singlet for the -CH₂Br group, typically in the range of 4.0-5.0 ppm. The disappearance of the singlet corresponding to the acetyl methyl group of the starting material is also a key indicator.

  • ¹³C NMR: The carbon spectrum will show a signal for the carbon of the -CH₂Br group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help in identifying the molecular weights of any major impurities. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl (C=O) stretching frequency for the ketone.

Q4: What are the safety precautions I should take when handling bromine and α-bromo ketones?

A4:

  • Bromine: is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.

  • α-Bromo Ketones: are lachrymators (tear-producing) and skin irritants. They should also be handled in a fume hood with proper PPE. Avoid inhalation of vapors and contact with skin and eyes.

Data Presentation

The choice of brominating agent and reaction conditions can significantly impact the selectivity of monobromination versus polybromination. The following table provides illustrative data for the bromination of acetophenone, a model aryl ketone, which can serve as a guide for optimizing the synthesis of the target molecule.

Brominating AgentSolventTemperature (°C)Molar Ratio (Ketone:Bromine)Yield of Mono-bromo Product (%)Yield of Di-bromo Product (%)
Br₂Acetic AcidRoom Temp1:1~85~10
Br₂Acetic Acid501:1.2~70~25
NBSMethanolReflux1:1.2~89<5
CuBr₂Chloroform/EtOAcReflux1:2~90<5
H₂O₂-HBrWaterRoom Temp1:1.1~95<2

Note: This data is based on the bromination of acetophenone and serves as an illustrative example. Actual yields for the target molecule may vary.[5][9][10]

Experimental Protocols

Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (Starting Material)

A plausible synthesis involves the 1,3-dipolar cycloaddition of a suitable nitrile oxide with an alkyne.

  • To a solution of 2,4-dichlorobenzaldehyde oxime in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., N-chlorosuccinimide) to generate the corresponding hydroximoyl chloride in situ.

  • Add a base (e.g., triethylamine) to the mixture to generate the 2,4-dichlorophenylnitrile oxide.

  • To this solution, add 3-butyn-2-one and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.

Synthesis of this compound (Target Molecule)

This protocol is a general procedure based on the α-bromination of aryl ketones.

  • Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1.0 eq.) in glacial acetic acid.

  • To this solution, add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise with stirring at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Mandatory Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Synthesis cluster_low_yield Low Yield Troubleshooting cluster_multiple_products Multiple Products Troubleshooting start Start Synthesis check_yield Check Yield and Purity (TLC, NMR) start->check_yield low_yield Low or No Yield check_yield->low_yield Low Yield multiple_products Multiple Products check_yield->multiple_products Impure Product success Successful Synthesis check_yield->success High Yield & Purity check_reagents Check Reagent Activity low_yield->check_reagents check_conditions Verify Reaction Time/Temp low_yield->check_conditions check_solvent Ensure Anhydrous Solvent low_yield->check_solvent polybromination Polybromination Suspected multiple_products->polybromination ring_opening Ring Opening Suspected multiple_products->ring_opening control_stoichiometry Control Stoichiometry polybromination->control_stoichiometry slow_addition Slow Reagent Addition polybromination->slow_addition mild_conditions Use Milder Conditions ring_opening->mild_conditions control_ph Control pH during Workup ring_opening->control_ph

Caption: A flowchart for troubleshooting common issues in the synthesis.

Reaction Pathway and Side Reactions

ReactionPathway Synthesis and Side Reaction Pathways SM 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone Enol Enol Intermediate SM->Enol H⁺ RingOpened Ring-Opened Products SM->RingOpened Harsh Conditions (e.g., high temp, excess Br₂) Product This compound Enol->Product Br₂ Dibromo Dibromo Product Enol->Dibromo Excess Br₂

Caption: The desired reaction pathway and potential side reactions.

References

Technical Support Center: Purification of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities include unreacted starting material, 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, and di-brominated byproducts, such as 2,2-dibromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. The formation of these impurities can be influenced by reaction conditions, such as the stoichiometry of the brominating agent and reaction time.[1]

Q2: What is the recommended purification method for obtaining high-purity this compound?

A2: A combination of aqueous workup, followed by either recrystallization or column chromatography, is typically recommended. The choice between recrystallization and column chromatography will depend on the impurity profile and the desired final purity.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: Based on the purification of similar isoxazole and α-bromo ketone derivatives, ethanol is a good starting point for recrystallization.[2][3] Other potential solvent systems to explore include mixtures of a good solvent (e.g., acetone, ethyl acetate) with a poor solvent (e.g., hexanes) to achieve optimal crystal formation.[4]

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. It can be used to identify the fractions containing the desired product during column chromatography and to assess the purity of the final product after recrystallization. A suitable TLC solvent system should provide good separation between the product and any impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The compound is precipitating too quickly due to rapid cooling.Use a solvent with a lower boiling point. Ensure a slow and gradual cooling process. Try a different solvent system, potentially a mixture of solvents.[5]
No crystals form upon cooling. Too much solvent was used, and the solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the product and induce crystallization. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. The crystals were not completely collected during filtration.Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure complete transfer of crystals during filtration.
The purified product is still impure. The chosen solvent did not effectively differentiate between the product and the impurity. The impurity co-crystallized with the product.Select a different recrystallization solvent or solvent system. Consider a preliminary purification step, such as a simple filtration or a quick wash, before recrystallization.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. The solvent system (eluent) is not optimal. The column was not packed properly, leading to channeling.Optimize the solvent system using TLC to achieve a target Rf value of approximately 0.35 for the product.[6] Repack the column carefully to ensure a homogenous stationary phase.
The product does not elute from the column. The eluent is not polar enough. The compound may have decomposed on the silica gel.Gradually increase the polarity of the eluent. First, test the stability of your compound on a small amount of silica gel. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[7]
The product elutes too quickly (with the solvent front). The eluent is too polar.Use a less polar solvent system. Start with a non-polar solvent like hexanes and gradually increase the polarity.
Streaking or tailing of the product band. The sample was overloaded on the column. The compound is interacting strongly with the stationary phase.Reduce the amount of crude material loaded onto the column. Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent to reduce strong interactions.

Experimental Protocols

Aqueous Workup Protocol

This protocol is designed to remove excess brominating agent and acidic byproducts from the crude reaction mixture.

  • Quenching: After the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold water and an organic solvent such as dichloromethane or ethyl acetate.

  • Washing:

    • Wash the organic layer sequentially with a saturated sodium bisulfite solution to quench any remaining bromine.

    • Next, wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

    • Finally, wash with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to dissolve it completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.

Column Chromatography Protocol
  • TLC Analysis: Determine the optimal solvent system using TLC. A common starting point for α-bromo ketones is a mixture of hexanes and ethyl acetate. The ideal system will give the product an Rf value of around 0.35.[6]

  • Column Packing: Pack a glass column with silica gel as the stationary phase using the chosen eluent.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Solvent System (v/v) Typical Application Expected Rf of Product
Hexanes:Ethyl Acetate (9:1 to 7:3)TLC analysis and Column Chromatography0.3 - 0.4
Dichloromethane:Hexanes (1:1)Alternative for Column ChromatographyVaries, optimize with TLC
Toluene:Ethyl Acetate (95:5)For highly lipophilic compoundsVaries, optimize with TLC

Table 2: Physical Properties of this compound

Property Value
Molecular Formula C₁₁H₆BrCl₂NO₂
Molecular Weight 334.98 g/mol
Melting Point 85 °C

Visualizations

PurificationWorkflow start Crude Product workup Aqueous Workup start->workup decision Assess Purity (TLC/NMR) workup->decision recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product column Column Chromatography column->pure_product decision->recrystallization High Purity Needed & Few Impurities decision->column Complex Mixture or High Polarity Impurities

Caption: General workflow for the purification of the target compound.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes impure Product Still Impure? no_crystals->impure No concentrate Concentrate Solution no_crystals->concentrate Yes re_purify Re-purify (e.g., Column) impure->re_purify Yes success Successful Crystallization impure->success No change_solvent Change Solvent/System slow_cooling->change_solvent scratch_flask Scratch Flask / Add Seed concentrate->scratch_flask

References

Technical Support Center: Synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis involves two main stages, each with the potential for impurity formation.

  • Stage 1: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (the precursor): This stage typically involves the condensation of a chalcone with hydroxylamine. Common impurities include:

    • Unreacted Starting Materials: Incomplete reaction can leave residual 2',4'-dichloroacetophenone and diethyl oxalate (or its derivative).

    • Chalcone Intermediate: The α,β-unsaturated ketone (chalcone) precursor may not fully cyclize.

    • Isoxazoline Derivative: Incomplete oxidation of the initially formed isoxazoline ring to the isoxazole can be a significant impurity.

    • Oxime Byproduct: The hydroxylamine can react with the ketone of the chalcone to form an oxime without subsequent cyclization.

  • Stage 2: Bromination of the Precursor: The final step involves the bromination of the acetyl group on the isoxazole. The primary impurities are:

    • Unreacted Starting Material: Incomplete bromination will result in the presence of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.

    • Di-bromo Impurity: Over-bromination can lead to the formation of 2,2-Dibromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.

Q2: How can I monitor the progress of the reactions to minimize impurity formation?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring both stages of the synthesis. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, intermediates, product, and potential impurities. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q3: What are the recommended purification methods for the final product?

A3: The crude this compound can typically be purified by:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be determined experimentally.

  • Column Chromatography: For mixtures with significant amounts of impurities that have different polarities, silica gel column chromatography is recommended. A gradient elution with a solvent system like hexanes/ethyl acetate can provide good separation.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (Precursor)
Symptom Possible Cause Suggested Solution
TLC shows significant amounts of unreacted 2',4'-dichloroacetophenone. Incomplete reaction.Increase the reaction time or temperature. Ensure the base used for the initial condensation is of good quality and used in the correct stoichiometric amount.
A major spot corresponding to the chalcone intermediate is observed. Inefficient cyclization.Ensure the reaction with hydroxylamine is carried out under optimal pH and temperature conditions. The choice of solvent can also influence the rate of cyclization.
The isolated product contains a significant amount of the isoxazoline derivative. Incomplete oxidation/aromatization.The cyclization reaction may require an in-situ oxidation step. If the isoxazoline is isolated, it may be possible to oxidize it to the isoxazole in a separate step using a mild oxidizing agent.
Presence of a significant oxime byproduct. Reaction conditions favor oxime formation over cyclization.Adjust the pH of the reaction mixture. Generally, more basic conditions favor the Michael addition required for cyclization. Ensure high-purity hydroxylamine is used.
Issue 2: Impurities in the Bromination of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
Symptom Possible Cause Suggested Solution
TLC of the crude product shows a significant amount of the starting material. Incomplete bromination.Ensure the brominating agent (e.g., bromine or NBS) is added in the correct stoichiometry (typically a slight excess). The reaction may require a longer reaction time or gentle heating. The use of a catalyst, such as a catalytic amount of acid, can sometimes facilitate the reaction.
Mass spectrometry analysis indicates the presence of a di-brominated species. Over-bromination.Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise at a controlled temperature (e.g., 0 °C or room temperature) to avoid localized high concentrations. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
The crude product is a dark oil and difficult to handle. Decomposition or side reactions.Ensure the reaction is carried out under anhydrous conditions and protected from light, as α-bromo ketones can be light-sensitive. The work-up procedure should be performed promptly to minimize degradation. Washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can help remove excess bromine.
Difficulty in separating the product from the starting material and di-bromo impurity by column chromatography. Similar polarities of the compounds.Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture may be necessary. Alternatively, recrystallization can be a more effective method for separating compounds with very similar polarities.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

This protocol is a representative procedure based on the Claisen-Schmidt condensation followed by cyclization.

  • Chalcone Formation:

    • To a stirred solution of 2',4'-dichloroacetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide, 1.1 equivalents) at room temperature.

    • Stir the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chalcone intermediate.

  • Isoxazole Formation:

    • Dissolve the crude chalcone in a suitable solvent (e.g., ethanol).

    • Add hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., sodium acetate or sodium hydroxide, 1.2 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

This protocol describes a general method for the α-bromination of the precursor.

  • Bromination:

    • Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1 equivalent) in a suitable solvent (e.g., chloroform, acetic acid, or diethyl ether).

    • Slowly add a solution of bromine (1.05 equivalents) in the same solvent to the stirred solution at room temperature. The reaction can be exothermic, so cooling in an ice bath may be necessary.

    • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

    • After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium bisulfite to neutralize any remaining acid and bromine.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Representative Analytical Data for Key Compounds

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (CDCl₃, δ ppm)Expected Mass Spectrum (m/z)
1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone C₁₁H₇Cl₂NO₂256.092.7-2.8 (s, 3H, -CH₃), 7.3-8.0 (m, 4H, Ar-H and isoxazole-H)[M+H]⁺ at 256/258/260
This compound C₁₁H₆BrCl₂NO₂334.984.5-4.6 (s, 2H, -CH₂Br), 7.3-8.0 (m, 4H, Ar-H and isoxazole-H)[M+H]⁺ at 334/336/338/340
2,2-Dibromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone C₁₁H₅Br₂Cl₂NO₂413.876.5-6.6 (s, 1H, -CHBr₂), 7.3-8.0 (m, 4H, Ar-H and isoxazole-H)[M+H]⁺ at 412/414/416/418/420

Note: The exact chemical shifts and mass spectral fragmentation patterns may vary depending on the instrument and conditions used. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) will be observed in the mass spectrum.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Bromination cluster_purification Purification A 2',4'-Dichloroacetophenone + Diethyl oxalate B Chalcone Intermediate A->B Base (e.g., NaOEt) C 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone B->C Hydroxylamine Hydrochloride, Base D This compound C->D Bromine or NBS E Crude Product D->E F Purified Product E->F Recrystallization or Column Chromatography

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Start Starting Materials Precursor 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone Start->Precursor Stage 1 (Condensation & Cyclization) Imp1 Unreacted Starting Materials Start->Imp1 Incomplete Reaction Product 2-Bromo-1-(3-(2,4-dichlorophenyl) isoxazol-5-yl)ethanone Precursor->Product Stage 2 (Bromination) Imp2 Chalcone Intermediate Precursor->Imp2 Incomplete Cyclization Imp3 Isoxazoline Derivative Precursor->Imp3 Incomplete Aromatization Imp4 Oxime Byproduct Precursor->Imp4 Side Reaction Imp5 Unreacted Precursor Product->Imp5 Incomplete Bromination Imp6 Di-bromo Impurity Product->Imp6 Over-bromination

Caption: Logical relationships of common impurity formation during the synthesis.

Technical Support Center: Scale-Up of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the reaction scale-up of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the α-bromination of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.

Issue 1: Poor Reaction Control and Exothermic Runaway

  • Question: My reaction temperature is increasing uncontrollably during the addition of the brominating agent at a larger scale. What can I do to manage the exotherm?

  • Answer: The α-bromination of ketones is a highly exothermic reaction, and poor heat dissipation at scale can lead to a dangerous runaway reaction.[1] Key strategies to mitigate this include:

    • Slow, Controlled Addition: Add the brominating agent (e.g., molecular bromine) subsurface at a slow, controlled rate. This prevents a localized buildup of reactants and allows the cooling system to keep pace with heat generation.[1]

    • Dilution: Increasing the solvent volume can help to moderate the reaction rate and improve the heat transfer by creating a larger thermal mass.[1]

    • Adequate Cooling: Ensure your reactor's cooling system is sufficient for the scale of the reaction. Pre-cooling the ketone solution before beginning the addition of the brominating agent is crucial.[1]

    • Continuous Flow Processing: For industrial applications, transitioning from a batch reactor to a continuous flow microreactor can offer superior temperature control and safety.[2][3][4] This technology minimizes the reaction volume at any given time, allowing for highly efficient heat exchange and significantly reducing the risk of a thermal runaway.[2]

Issue 2: Low Yield and Formation of Impurities

  • Question: My yield of the desired mono-brominated product is low, and I am observing significant amounts of di-brominated and other side-products. How can I improve selectivity?

  • Answer: The formation of di-brominated species and potential aromatic ring bromination are common challenges in this synthesis.[5][6][7] To enhance the yield and purity of the target compound, consider the following:

    • Stoichiometry Control: Carefully control the molar ratio of the brominating agent to the starting ketone. While a slight excess of the brominating agent may be needed to drive the reaction to completion, a large excess will promote the formation of di-brominated impurities.[2]

    • Temperature Monitoring: Maintain a consistent and controlled reaction temperature. Fluctuations can affect reaction kinetics and selectivity.

    • Solvent Choice: The reaction is often performed in solvents like acetic acid or dioxane.[1][6] However, acid-free conditions have been shown to improve yields in some cases.[8] Experimenting with different solvent systems may be necessary to optimize selectivity for your specific process.

    • Alternative Brominating Agents: While molecular bromine is common, other reagents like N-bromosuccinimide (NBS) can be used.[9] The choice of reagent can influence the selectivity of the reaction.

Issue 3: Difficult Product Isolation and Purification

  • Question: I am having trouble isolating a pure product. The crude material is an oil or contains persistent impurities that are difficult to remove by crystallization. What are the best practices for work-up and purification at scale?

  • Answer: A robust work-up and purification protocol is essential for obtaining high-purity this compound.

    • Quenching: After the reaction is complete, any excess bromine must be quenched. This is typically done by adding a reducing agent, such as a 10% aqueous solution of sodium thiosulfate, until the characteristic orange/brown color of bromine disappears.[1][10]

    • Aqueous Washes: The organic layer should be washed sequentially with water, a saturated sodium bicarbonate solution (to remove acidic byproducts like HBr), and finally with brine to aid in the removal of water.[11][12]

    • Crystallization: The product is typically a solid and can be isolated by crystallization.[13] The choice of crystallization solvent is critical. If the product is slow to crystallize or oils out, perform a solvent screen to identify a suitable system that provides good yield and purity. Seeding the solution with a small amount of pure product can induce crystallization.[14]

    • Avoid Chromatography at Scale: While column chromatography is useful at the lab scale, it is generally not practical for large-scale production. Developing a robust crystallization procedure is the preferred method for purification in an industrial setting.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up this bromination reaction?

    • A1: The primary safety concerns are the handling of toxic and corrosive molecular bromine and the potential for a runaway exothermic reaction.[1][4] It is essential to work in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[1] An emergency plan should be in place to handle spills or uncontrolled reactions. The use of continuous flow reactors is an effective engineering control to minimize these risks at scale.[4]

  • Q2: How can I monitor the reaction progress effectively at a large scale?

    • A2: At a large scale, taking aliquots for analysis can be challenging. In-situ monitoring techniques are preferred. If using molecular bromine, the disappearance of its red-orange color is a visual indicator of reaction completion.[1] Temperature monitoring is also a critical parameter to track reaction progress and ensure it remains within the desired range.[1] For more precise tracking, process analytical technology (PAT) tools like in-situ IR or Raman spectroscopy can be implemented.

  • Q3: What are the typical impurities I should be looking for in my final product?

    • A3: The most common impurities are the unreacted starting material, 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, and the di-brominated byproduct, 2,2-dibromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.[2] Depending on the reaction conditions, impurities from the bromination of the dichlorophenyl ring may also be present.

Data Presentation

The following table provides a template for summarizing key quantitative data during process development and scale-up. Data from a representative α-bromination of acetophenone in a continuous flow reactor is used for illustration.[3]

ParameterLab Scale (Batch)Pilot Scale (Continuous Flow)Production Scale (Continuous Flow)
Starting Material Input 10 g1 kg/hr 10 kg/hr
Solvent Volume 100 mL10 L/hr100 L/hr
Bromine Molar Ratio 1.1 eq1.5 eq1.5 eq
Reaction Temperature 25 °C60 °C60 °C
Reaction Time 2 hours30 seconds30 seconds
Typical Yield 85%98%98%
Purity (by HPLC) 95%>99%>99%
Di-bromo Impurity < 3%< 0.5%< 0.5%

Experimental Protocols

Protocol: Quenching and Work-up Procedure for a 100 L Scale Reaction

  • Preparation: Ensure the quenching solution, 10% (w/v) aqueous sodium thiosulfate (~20 L), is prepared and readily available. Prepare separate solutions of saturated aqueous sodium bicarbonate (~20 L) and brine (~15 L).

  • Cooling: Once the reaction is deemed complete by process monitoring, cool the reactor contents to 10-15 °C.

  • Quenching: Slowly add the 10% sodium thiosulfate solution to the stirred reaction mixture. The rate of addition should be controlled to keep the internal temperature below 25 °C. Continue addition until the bromine color is completely discharged.

  • Phase Separation: Stop the agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Bicarbonate Wash: Add the saturated sodium bicarbonate solution to the organic layer in the reactor. Stir for 15-20 minutes, then allow the layers to separate. Remove the aqueous layer.

  • Brine Wash: Add the brine solution to the organic layer. Stir for 15 minutes, allow the layers to separate, and remove the aqueous layer.

  • Solvent Removal: The resulting organic layer containing the product can be concentrated under reduced pressure to facilitate crystallization.

Visualizations

Troubleshooting Workflow for Bromination Scale-Up

TroubleshootingWorkflow start Scale-Up Issue Identified exotherm Exothermic Runaway / Poor Temp Control start->exotherm purity Low Yield / High Impurity start->purity isolation Difficult Product Isolation start->isolation check_addition Review Reagent Addition Rate exotherm->check_addition check_cooling Verify Cooling Capacity exotherm->check_cooling check_conc Assess Reactant Concentration exotherm->check_conc check_stoich Verify Stoichiometry purity->check_stoich check_temp_purity Review Temperature Profile purity->check_temp_purity check_impurities Characterize Impurities (HPLC, MS) purity->check_impurities check_quench Verify Quenching Step isolation->check_quench check_wash Review Aqueous Washes isolation->check_wash check_cryst Analyze Crystallization Protocol isolation->check_cryst sol_exotherm Slow Addition Rate Increase Dilution Improve Cooling check_addition->sol_exotherm check_cooling->sol_exotherm check_conc->sol_exotherm end Process Optimized sol_exotherm->end sol_purity Adjust Molar Ratios Optimize Temperature Consider Alternative Reagents check_stoich->sol_purity check_temp_purity->sol_purity check_impurities->sol_purity sol_purity->end sol_isolation Ensure Complete Quench Optimize Wash Procedure Screen Crystallization Solvents check_quench->sol_isolation check_wash->sol_isolation check_cryst->sol_isolation sol_isolation->end

Caption: A logical workflow for troubleshooting common issues in bromination scale-up.

References

Improving the regioselectivity of isoxazole synthesis for "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isoxazole precursors, with a special focus on improving the regioselectivity for "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone". This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and answers to frequently asked questions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 3,5-disubstituted isoxazole core of the target precursor?

A1: The most prevalent and versatile method is the Huisgen 1,3-dipolar cycloaddition. This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For the synthesis of the precursor to "this compound", this would involve the reaction of 2,4-dichlorobenzonitrile oxide with an acetyl-bearing alkyne like 3-butyn-2-one. This method allows for the direct construction of the isoxazole ring.

Q2: How is the required 2,4-dichlorobenzonitrile oxide typically generated?

A2: Nitrile oxides are often unstable and are therefore typically generated in situ. A common method is the dehydrohalogenation of a hydroximoyl halide (e.g., 2,4-dichlorobenzohydroximoyl chloride) using a base like triethylamine. Alternatively, they can be generated from aldoximes (e.g., 2,4-dichlorobenzaldehyde oxime) using mild oxidizing agents.

Q3: What are the key factors that control the regioselectivity of the 1,3-dipolar cycloaddition to favor the desired 3,5-disubstituted isoxazole?

A3: The regioselectivity of the nitrile oxide-alkyne cycloaddition is governed by a combination of steric and electronic factors of both the nitrile oxide and the alkyne. Generally, for terminal alkynes, the reaction favors the formation of the 3,5-disubstituted isomer. Key factors to control and enhance this selectivity include the choice of catalyst, solvent, and reaction temperature.

Q4: My reaction is producing a mixture of 3,5- and 3,4-disubstituted isomers. How can I improve the selectivity for the 3,5-isomer?

A4: To enhance the formation of the 3,5-isomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst, such as copper(I) iodide (CuI) or in situ generated copper(I) from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experimenting with a range of solvents from polar aprotic (e.g., THF, acetonitrile) to non-polar (e.g., toluene) can help optimize the outcome.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

Q5: What are common side reactions, and how can they be minimized?

A5: A common side reaction is the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide). This is more likely to occur at higher concentrations of the nitrile oxide. To minimize this, it is recommended to generate the nitrile oxide in situ and ensure the alkyne is present to react with it immediately. Slow addition of the base or oxidant used to generate the nitrile oxide can also help maintain a low concentration of the reactive intermediate.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Decomposition of the nitrile oxide. 2. Inefficient generation of the nitrile oxide. 3. Poor reactivity of the alkyne. 4. Sub-optimal reaction conditions.1. Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the alkyne. 2. Ensure the base used for dehydrohalogenation is fresh and of the correct stoichiometry, or that the oxidizing agent is active. 3. Consider using a more reactive alkyne or increasing the reaction temperature, while monitoring for side products. 4. Screen different solvents and catalysts (e.g., Cu(I)) to find the optimal conditions for your specific substrates.
Mixture of Regioisomers (3,5- and 3,4-disubstituted) 1. Lack of sufficient regiocontrol in the cycloaddition. 2. Reaction conditions favoring the formation of the undesired isomer.1. Introduce a copper(I) catalyst to strongly direct the reaction towards the 3,5-isomer. 2. Systematically screen solvents with varying polarities. 3. Lower the reaction temperature to potentially increase selectivity.
Formation of Furoxan Byproduct Dimerization of the nitrile oxide intermediate.1. Use a slow-addition technique for the base or oxidizing agent to keep the instantaneous concentration of the nitrile oxide low. 2. Ensure the alkyne is present in the reaction mixture before beginning the generation of the nitrile oxide.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Similar polarity of the desired product and byproducts.1. Optimize the reaction stoichiometry and time to ensure complete consumption of starting materials. 2. Employ careful column chromatography, potentially using different solvent systems or silica gel with different activities. Recrystallization may also be an effective purification method.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Nitrile Oxide Cycloaddition with Terminal Alkynes

Catalyst Solvent Temperature (°C) Regioisomer Ratio (3,5- : 3,4-) Yield (%)
None (Thermal)Toluene80Often a mixture, ratio is substrate-dependentVariable
CuITHFRoom Temperature>95 : <5Good to Excellent
Cu/Al₂O₃ (mechanochemical)Solvent-freeRoom TemperaturePredominantly 3,5-isomerModerate to Excellent[1]
Ru(II) complexDichloromethaneRoom TemperatureCan favor the 3,4-isomer (reversed selectivity)[2][3]Good
None (Thermal)WaterRoom TemperatureCan favor 3,5-isomer, but may require longer reaction timesVariable

Note: The exact ratios and yields are highly dependent on the specific substrates used.

Experimental Protocols

A detailed experimental protocol for the synthesis of the target compound is provided below, based on established methodologies for 1,3-dipolar cycloadditions and subsequent α-bromination of ketones.

Protocol 1: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

This procedure involves the in situ generation of 2,4-dichlorobenzonitrile oxide from the corresponding hydroximoyl chloride and its reaction with 3-butyn-2-one.

  • Step 1: Preparation of 2,4-Dichlorobenzaldehyde Oxime

    • Dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime.

  • Step 2: Preparation of 2,4-Dichlorobenzohydroximoyl Chloride

    • Suspend the 2,4-dichlorobenzaldehyde oxime (1 equivalent) in a chlorinated solvent like chloroform or dichloromethane.

    • Bubble chlorine gas through the solution or use N-chlorosuccinimide (NCS) at 0-5 °C until the reaction is complete (monitor by TLC).

    • Wash the reaction mixture with water and an aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the hydroximoyl chloride, which can be used in the next step without further purification.

  • Step 3: 1,3-Dipolar Cycloaddition

    • In a round-bottom flask, dissolve the 2,4-dichlorobenzohydroximoyl chloride (1 equivalent) and 3-butyn-2-one (1.2 equivalents) in an anhydrous solvent such as THF or toluene.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of triethylamine (1.1 equivalents) in the same solvent dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

    • Once the reaction is complete, filter the triethylamine hydrochloride salt and wash with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.

Protocol 2: Synthesis of this compound

This protocol describes the α-bromination of the acetyl group on the isoxazole ring.

  • Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1 equivalent) in a suitable solvent such as acetic acid, chloroform, or diethyl ether.[4][5]

  • Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 equivalents) or a solution of bromine (1 equivalent) in the same solvent dropwise at room temperature.[4][5]

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

  • If bromine was used, quench any excess by adding a saturated aqueous solution of sodium thiosulfate.

  • Wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate to neutralize any acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield "this compound".

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_bromination α-Bromination 2_4_dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde oxime 2,4-Dichlorobenzaldehyde Oxime 2_4_dichlorobenzaldehyde->oxime Hydroxylamine hydroximoyl_chloride 2,4-Dichlorobenzohydroximoyl Chloride oxime->hydroximoyl_chloride Chlorination (e.g., NCS) isoxazole_ketone 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone hydroximoyl_chloride->isoxazole_ketone Triethylamine 3_butyn_2_one 3-Butyn-2-one 3_butyn_2_one->isoxazole_ketone final_product This compound isoxazole_ketone->final_product Brominating Agent (e.g., NBS)

Caption: Synthetic workflow for "this compound".

regioselectivity_factors cluster_catalyst Catalyst Influence cluster_solvent Solvent Polarity center Regioselectivity (3,5- vs 3,4-) catalyst Catalyst center->catalyst solvent Solvent center->solvent temperature Temperature center->temperature sterics Steric Effects center->sterics electronics Electronic Effects (FMO Theory) center->electronics cu_i Cu(I) catalyst->cu_i Favors 3,5-isomer ru_ii Ru(II) catalyst->ru_ii Can favor 3,4-isomer thermal Thermal (No Catalyst) catalyst->thermal Often gives mixtures polar Polar solvent->polar Can influence selectivity nonpolar Non-polar solvent->nonpolar Can influence selectivity

Caption: Key factors influencing the regioselectivity of isoxazole synthesis.

References

Overcoming low reactivity of "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" in substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for substitution reactions involving 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies when encountering low reactivity with this substrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound in nucleophilic substitution reactions?

This compound is an α-halo ketone. Generally, α-halo ketones are more reactive than their corresponding alkyl halides in bimolecular nucleophilic substitution (SN2) reactions.[1] This increased reactivity is attributed to the electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-bromine bond and makes the α-carbon more electrophilic.[1] The preferred reaction pathway is SN2, as the formation of a carbocation at the α-position for an SN1 reaction is energetically unfavorable.[2]

Q2: Why might I be observing low reactivity or no reaction with this specific substrate?

While α-halo ketones are generally reactive, the specific structure of this compound presents potential challenges that can lead to low reactivity:

  • Steric Hindrance: The bulky 3-(2,4-dichlorophenyl)isoxazol-5-yl group can sterically hinder the backside attack of the nucleophile on the α-carbon, which is essential for an SN2 reaction. This is a significant factor affecting the rate of SN2 reactions.

  • Electronic Effects: The electron-rich isoxazole ring and the dichlorophenyl group might have complex electronic effects that could indirectly influence the reactivity of the α-carbon.

  • Poor Nucleophile: The chosen nucleophile may be too weak to initiate the substitution reaction effectively. Stronger, less sterically hindered nucleophiles are generally more successful in SN2 reactions.[3][4]

  • Inappropriate Solvent: The choice of solvent is crucial for SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity. Polar aprotic solvents are often preferred as they solvate the counter-ion but leave the nucleophile "naked" and more reactive.[4][5]

Q3: What are the common side reactions to be aware of?

With α-halo ketones, particularly when using strongly basic nucleophiles, enolate formation can be a competing reaction.[2] This can lead to a variety of side products. It is generally advisable to use less basic nucleophiles to favor the desired substitution reaction.[2]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you are observing low or no conversion of the starting material, consider the following troubleshooting steps. The logical workflow for troubleshooting this issue is depicted in the diagram below.

low_conversion_troubleshooting start Low/No Conversion check_nucleophile Evaluate Nucleophile start->check_nucleophile check_solvent Assess Solvent start->check_solvent check_conditions Review Reaction Conditions start->check_conditions increase_nucleophilicity Increase Nucleophilicity (e.g., stronger base, less steric bulk) check_nucleophile->increase_nucleophilicity Is nucleophile weak? change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) check_solvent->change_solvent Is solvent protic? modify_conditions Modify Conditions: - Increase Temperature - Increase Reaction Time - Add Catalyst (e.g., NaI) check_conditions->modify_conditions Are conditions too mild? success Successful Reaction increase_nucleophilicity->success change_solvent->success modify_conditions->success

Caption: Troubleshooting workflow for low reaction conversion.

Troubleshooting Steps & Solutions:

Parameter Potential Problem Recommended Solution
Nucleophile The nucleophile is too weak (e.g., neutral species like water or alcohols) or sterically hindered.Switch to a stronger, less hindered nucleophile. For example, use the conjugate base of the nucleophile (e.g., an alkoxide instead of an alcohol). Anionic nucleophiles are generally more reactive.[6][7]
Solvent A protic solvent (e.g., ethanol, methanol, water) is being used, which can solvate the nucleophile and reduce its reactivity.Change to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not solvate the nucleophile as strongly, leading to a faster SN2 reaction.[4]
Temperature The reaction temperature is too low to overcome the activation energy barrier, especially given the steric hindrance of the substrate.Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition of starting material or product.
Reaction Time The reaction time may be insufficient for a sluggish reaction.Extend the reaction time. Monitor the progress of the reaction at regular intervals to determine the optimal reaction time.
Catalyst The carbon-bromine bond is not sufficiently activated.Consider adding a catalytic amount of sodium iodide or potassium iodide. The iodide is a better nucleophile and a better leaving group. It can displace the bromide (Finkelstein reaction), and the resulting iodo-ketone is more reactive towards the desired nucleophile.
Issue 2: Formation of Multiple Products

If you are observing the formation of multiple products, this could be due to side reactions.

side_products_troubleshooting start Multiple Products Observed analyze_side_products Analyze Side Products (e.g., by LC-MS, NMR) start->analyze_side_products enolate_formation Hypothesize Enolate Formation analyze_side_products->enolate_formation Base present? other_side_reactions Consider Other Side Reactions analyze_side_products->other_side_reactions reduce_basicity Use a Weaker Base or Non-basic Nucleophile enolate_formation->reduce_basicity lower_temperature Lower Reaction Temperature enolate_formation->lower_temperature success Clean Reaction reduce_basicity->success lower_temperature->success

Caption: Troubleshooting workflow for multiple product formation.

Troubleshooting Steps & Solutions:

Parameter Potential Problem Recommended Solution
Nucleophile Basicity A strongly basic nucleophile is causing deprotonation at the α'-position (if available) or leading to other base-catalyzed side reactions.[2]Use a less basic nucleophile. If a strong base is required, consider using a non-nucleophilic base in conjunction with a neutral nucleophile if the reaction mechanism allows.
Temperature High temperatures can promote side reactions and decomposition.If possible, run the reaction at a lower temperature for a longer period.
Reaction Atmosphere The reaction may be sensitive to air or moisture.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol provides a starting point for the substitution reaction. Adjustments should be made based on the specific nucleophile and observations.

  • Preparation: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 10 mL/mmol of substrate), add the nucleophile (1.1-1.5 eq).

  • Reaction: Stir the mixture at room temperature or an elevated temperature (e.g., 50-80 °C) under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol for a Challenging Substitution using a Catalyst (Finkelstein Conditions)

This protocol is recommended when direct substitution is proving difficult.

  • Preparation: To a solution of this compound (1.0 eq) in acetone or acetonitrile, add sodium iodide (1.5 eq).

  • In situ Iodination: Reflux the mixture for 1-2 hours to facilitate the formation of the more reactive iodo-intermediate.

  • Nucleophile Addition: Cool the reaction mixture to room temperature and add the nucleophile (1.2 eq).

  • Reaction: Stir the mixture at room temperature or an elevated temperature until the reaction is complete, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow steps 4-6 of the general protocol.

Data Presentation

The following table provides a hypothetical comparison of reaction conditions to illustrate the troubleshooting process. Actual results will vary depending on the specific nucleophile used.

Entry Nucleophile (eq) Solvent Temperature (°C) Time (h) Conversion (%) Notes
1Morpholine (1.2)Ethanol2524< 5Protic solvent, weak nucleophile.
2Morpholine (1.2)DMF252420Switch to polar aprotic solvent shows improvement.
3Morpholine (1.2)DMF801265Increased temperature improves conversion.
4Sodium Azide (1.2)DMSO25695Stronger, less hindered nucleophile is more effective.
5Morpholine (1.2) + NaI (cat.)Acetonitrile60890Catalytic NaI significantly improves reactivity.

References

Preventing decomposition of "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, focusing on preventing its decomposition during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound that might be sensitive during workup?

A1: The molecule contains two primary reactive functional groups: an α-bromoketone and an isoxazole ring. The α-bromoketone is a potent electrophile and can react with various nucleophiles. The isoxazole ring, while generally stable, can be susceptible to cleavage under certain conditions, particularly basic pH.

Q2: What are the typical signs of decomposition of this compound during workup?

A2: Decomposition can be indicated by the appearance of unexpected spots on Thin Layer Chromatography (TLC), a lower than expected yield of the desired product, or the isolation of an impure product with new signals in NMR or other analytical spectra. Color changes in the solution may also suggest degradation.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Based on the general stability of isoxazole rings, this compound is expected to be more sensitive to basic conditions, which can catalyze the opening of the isoxazole ring.[1] While α-haloketones can be synthesized under acidic conditions, prolonged exposure to strong acids should also be approached with caution.[2]

Troubleshooting Guide: Preventing Decomposition During Workup

This guide addresses specific issues that may lead to the decomposition of this compound during the workup phase of an experiment.

Issue 1: Product Decomposition During Aqueous Workup with Basic Solutions
  • Symptom: Low yield, multiple spots on TLC after washing with aqueous basic solutions (e.g., sodium bicarbonate, sodium carbonate).

  • Cause: The isoxazole ring is likely undergoing base-catalyzed hydrolysis, leading to ring-opening byproducts. The α-bromoketone moiety is also highly reactive towards nucleophiles, and basic conditions can promote side reactions.

  • Solution:

    • Avoid Strong Bases: Whenever possible, avoid washing the organic layer with strong basic solutions.

    • Use Mild Bases: If a basic wash is necessary to neutralize acid, use a weak base like a saturated solution of sodium bicarbonate and minimize the contact time.

    • Temperature Control: Perform the aqueous wash at a low temperature (0-5 °C) to reduce the rate of decomposition reactions.

    • Alternative Neutralization: Consider neutralizing the reaction mixture with a solid, mild base (e.g., solid sodium bicarbonate) and filtering it off before the aqueous workup.

Issue 2: Degradation Observed During Extraction and Solvent Removal
  • Symptom: The appearance of impurities after concentrating the organic extracts.

  • Cause: The compound may be thermally labile. Prolonged exposure to heat during solvent evaporation can lead to decomposition. Additionally, residual acidic or basic impurities in the organic phase can catalyze degradation upon concentration.

  • Solution:

    • Evaporation at Reduced Pressure: Remove the solvent using a rotary evaporator at the lowest possible temperature.

    • Neutral Wash: Ensure the organic layer is washed with brine to remove most of the water and any residual acid or base before concentration.

    • Drying Agent: Use an anhydrous drying agent like sodium sulfate or magnesium sulfate to thoroughly dry the organic phase before evaporation.

Issue 3: Reactivity with Nucleophilic Reagents During Workup
  • Symptom: Formation of byproducts when the workup procedure involves nucleophilic species (e.g., thiosulfate wash for quenching bromine).

  • Cause: The α-bromoketone is a strong electrophile and will readily react with nucleophiles.[3]

  • Solution:

    • Careful Quenching: If unreacted bromine is present, quench it carefully and quickly with a dilute solution of sodium thiosulfate at low temperature.

    • Alternative Quenchers: Consider alternative, non-nucleophilic methods for removing excess reagents if possible, or use a stoichiometric amount of reagents to avoid quenching steps altogether.

Experimental Protocols

Standard Mild Workup Protocol for this compound:

  • Cool the reaction mixture to room temperature or 0 °C.

  • If the reaction is acidic, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate, keeping the temperature low. Monitor the pH to avoid making the solution basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure at a temperature not exceeding 40 °C.

Data Presentation

Table 1: pH Stability of a Structurally Related Isoxazole (Leflunomide)

pHTemperature (°C)Half-life (t½)Stability
4.025StableHigh
7.425StableHigh
10.025~6.0 hoursLow
4.037StableHigh
7.437~7.4 hoursModerate
10.037~1.2 hoursVery Low

Data adapted from a study on the stability of the isoxazole ring in leflunomide, which demonstrates the increased rate of decomposition under basic conditions and at higher temperatures.[1]

Visualizations

Potential Decomposition Pathway

DecompositionPathway cluster_main This compound cluster_path1 Base-Catalyzed Isoxazole Ring Opening cluster_path2 Nucleophilic Attack on α-Bromoketone Start 2-Bromo-1-(3-(2,4-dichlorophenyl) isoxazol-5-yl)ethanone Intermediate Ring-Opened Intermediate Start->Intermediate OH- (Base) Product2 Substitution Product Start->Product2 Nu- (Nucleophile) Product1 Decomposition Products Intermediate->Product1 Further Reactions TroubleshootingWorkflow Start Decomposition Observed During Workup? Check_Base Was a strong base used in the workup? Start->Check_Base Yes End Product Stable Start->End No Solution_Base Use mild base (e.g., NaHCO3) at low temperature. Check_Base->Solution_Base Yes Check_Heat Was the solvent removed at high temperature? Check_Base->Check_Heat No Solution_Base->Check_Heat Solution_Heat Use rotary evaporator at reduced pressure and low heat. Check_Heat->Solution_Heat Yes Check_Nucleophile Did the workup involve nucleophilic reagents? Check_Heat->Check_Nucleophile No Solution_Heat->Check_Nucleophile Solution_Nucleophile Minimize contact time or use alternative quenching methods. Check_Nucleophile->Solution_Nucleophile Yes Check_Nucleophile->End No Solution_Nucleophile->End

References

Technical Support Center: Byproduct Analysis in the Synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and mitigating byproduct formation during the synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, focusing on byproduct identification and control.

Q1: My reaction is incomplete, and I observe a significant amount of starting material, "1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone", in my crude product analysis. What are the likely causes and solutions?

A1: Incomplete conversion is a common issue in the bromination of ketones. Several factors could be at play:

  • Insufficient Brominating Agent: Ensure that at least one molar equivalent of the brominating agent (e.g., Br₂) is used. It is advisable to use a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion. However, a large excess should be avoided to minimize the formation of dibrominated byproducts.

  • Inadequate Reaction Time or Temperature: The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. For brominations in solvents like acetic acid or diethyl ether, reactions can take several hours at room temperature.[1][2]

  • Poor Quality of Reagents or Solvents: Ensure that the brominating agent is fresh and the solvents are anhydrous, as moisture can interfere with the reaction.

  • Inefficient Mixing: Proper agitation is crucial for a homogenous reaction mixture, especially in heterogeneous reactions.

Troubleshooting Workflow for Incomplete Reaction:

G start Incomplete Reaction: High Starting Material check_reagents Verify Stoichiometry (1.05-1.1 eq. Bromine) start->check_reagents check_conditions Review Reaction Time & Temperature start->check_conditions check_quality Assess Reagent & Solvent Quality start->check_quality optimize_mixing Improve Agitation start->optimize_mixing adjust Adjust Conditions (Time, Temp, Stoichiometry) check_reagents->adjust check_conditions->adjust check_quality->adjust optimize_mixing->adjust monitor Monitor by TLC/HPLC monitor->adjust Incomplete complete Reaction Complete monitor->complete Starting material consumed adjust->monitor

Caption: Troubleshooting workflow for incomplete bromination.

Q2: My analysis shows a significant peak with a higher molecular weight than my desired product. I suspect it's a dibrominated byproduct. How can I confirm this and prevent its formation?

A2: The formation of a dibrominated byproduct, "2,2-dibromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone," is a common side reaction in the bromination of methyl ketones.

Confirmation:

  • Mass Spectrometry (MS): The most definitive way to identify the dibromo byproduct is through MS analysis. The molecular ion peak (M+) will be 78 units (the mass of a bromine atom minus a hydrogen atom) higher than the monobromo product. The isotopic pattern for two bromine atoms (a characteristic 1:2:1 ratio for M, M+2, and M+4 peaks) will be a clear indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the singlet corresponding to the -CH₂Br protons in the desired product will be absent in the dibromo byproduct. Instead, a singlet for the -CHBr₂ proton may be observed, typically at a different chemical shift.

Prevention:

  • Control Stoichiometry: Carefully control the amount of the brominating agent. Use no more than a slight excess (1.05 equivalents). Adding the brominating agent dropwise over a period can also help to avoid localized high concentrations that favor over-bromination.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for monobromination.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent compared to elemental bromine for some substrates, potentially reducing the formation of the dibromo byproduct.

Q3: I am having difficulty separating the starting material, the desired monobromo product, and the dibromo byproduct by column chromatography. What analytical techniques are better suited for this?

A3: Due to the similar lipophilic nature of these compounds, separation by traditional silica gel chromatography can be challenging.[3]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent technique for separating and quantifying these closely related compounds. A C18 column with a gradient elution of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for separation and identification. The compounds are volatile enough for GC analysis. The mass spectrometer will provide definitive identification of each component based on their mass-to-charge ratio and fragmentation patterns.

Logical Relationship for Byproduct Formation:

G SM Starting Material 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone Product Desired Product this compound SM->Product + Br₂ (1 eq) Byproduct Dibromo Byproduct 2,2-Dibromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone SM->Byproduct + Br₂ (excess) Product->Byproduct + Br₂ (excess)

Caption: Relationship between reactants and potential products.

Data Presentation

The following table summarizes the key characteristics of the starting material, desired product, and the common dibrominated byproduct for easy comparison during analysis.

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
Starting Material 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanoneC₁₁H₇Cl₂NO₂272.09
Desired Product This compoundC₁₁H₆BrCl₂NO₂350.98
Dibromo Byproduct 2,2-Dibromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanoneC₁₁H₅Br₂Cl₂NO₂429.87

Experimental Protocols

General Protocol for the Synthesis of this compound:

This protocol is a general guideline based on the bromination of similar aryl ketones. Optimization may be required.

  • Dissolution: Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1.0 eq.) in a suitable solvent such as glacial acetic acid or diethyl ether.[1][2]

  • Addition of Brominating Agent: While stirring, slowly add a solution of bromine (1.05 eq.) in the same solvent to the reaction mixture at room temperature. The addition can be done dropwise over 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically stirred at room temperature for 2-12 hours.[2]

  • Work-up: Once the starting material is consumed, the reaction mixture is quenched, typically by pouring it into water. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The organic layer is washed with a sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be attempted by recrystallization or chromatography.

Analytical Workflow for Byproduct Analysis:

G start Crude Product hplc HPLC Analysis (C18, ACN/H₂O) start->hplc gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr id_sm Identify Starting Material (Lower Retention Time) hplc->id_sm id_prod Identify Product (Intermediate Retention Time) hplc->id_prod id_byprod Identify Dibromo Byproduct (Higher Retention Time) hplc->id_byprod structure Confirm Structures gcms->structure nmr->structure quant Quantify Components id_sm->quant id_prod->quant id_byprod->quant report Final Report quant->report structure->report

Caption: Analytical workflow for byproduct identification and quantification.

References

Validation & Comparative

A Comparative Guide to Alkylating Agents in Synthesis: Profiling 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry and drug discovery, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, specificity, and the overall success of a synthetic route. This guide provides a comprehensive comparison of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone , a member of the α-halo ketone class of reagents, with other commonly employed alkylating agents. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

At a Glance: Performance Metrics of Selected Alkylating Agents

The reactivity of an alkylating agent is a key determinant of its utility. α-Halo ketones, such as this compound, are known for their enhanced reactivity compared to simple alkyl halides. This is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. The isoxazole ring, a prevalent scaffold in medicinal chemistry, can also influence the reactivity and biological activity of the resulting products.[1][2]

Below is a summary of key performance indicators for this compound and other representative alkylating agents. It is important to note that direct comparative studies under identical conditions are scarce; therefore, the presented data is a compilation from various sources and should be interpreted as representative.

FeatureThis compoundIodoacetamideChloroacetamideEthyl Bromide
Class α-Bromo KetoneHaloacetamideHaloacetamideAlkyl Halide
Reactivity HighHighModerateModerate
Primary Mechanism S_N2 Nucleophilic SubstitutionS_N2 Nucleophilic SubstitutionS_N2 Nucleophilic SubstitutionS_N2 Nucleophilic Substitution
Typical Substrates N, O, S, and C-nucleophilesPrimarily S-nucleophiles (Cysteine)Primarily S-nucleophiles (Cysteine)N, O, S, and C-nucleophiles
Reported Yields (Representative) Good to Excellent (often >80%)Good to High (variable)Good to High (variable)Moderate to Good (variable)
Common Side Reactions Potential for Favorskii rearrangement under basic conditions.Alkylation of other nucleophilic residues (e.g., methionine, histidine, lysine) at higher pH.[3]Less off-target alkylation than iodoacetamide, but can cause oxidation of methionine.Elimination reactions (E2) with sterically hindered bases.
Key Advantages Activated electrophile; introduces a medicinally relevant isoxazole moiety.Well-established for cysteine modification in proteomics.More specific than iodoacetamide in some applications.Simple, readily available, and cost-effective.
Key Disadvantages Higher molecular weight; synthesis can be multi-step.Can exhibit significant off-target reactivity.[3]Can induce oxidation of sensitive residues.Lower reactivity than activated alkylating agents.

Delving Deeper: Reactivity and Synthetic Applications

Alkylating agents are broadly classified based on their chemical nature and reactivity.[4] The primary mechanism for the agents discussed here is the S{N}2 reaction, a bimolecular nucleophilic substitution.[5]

This compound and other α-Bromo Ketones

α-Bromo ketones are versatile intermediates in organic synthesis due to the presence of two electrophilic centers: the α-carbon and the carbonyl carbon.[6] Their heightened reactivity makes them effective for the alkylation of a wide range of nucleophiles, including amines (N-alkylation), phenols and alcohols (O-alkylation), thiols (S-alkylation), and enolates (C-alkylation). The introduction of the 3-(2,4-dichlorophenyl)isoxazol-5-yl moiety is of particular interest in drug discovery, as isoxazole derivatives are known to exhibit a wide spectrum of biological activities.[2][7]

Iodoacetamide and Chloroacetamide

These haloacetamide reagents are extensively used in proteomics for the specific alkylation of cysteine residues in proteins.[3] Iodoacetamide is generally more reactive than chloroacetamide. However, this high reactivity can also lead to off-target modifications of other amino acid residues, such as methionine, histidine, and lysine, particularly at alkaline pH.[3] Chloroacetamide is often considered a more specific alternative, although it has been reported to cause oxidation of methionine residues.

Simple Alkyl Halides

Alkyl halides, such as ethyl bromide, are fundamental and cost-effective alkylating agents. Their reactivity follows the order I > Br > Cl. They are widely used for the introduction of simple alkyl groups onto various nucleophiles. However, their reactivity is generally lower than that of activated systems like α-halo ketones, and they can participate in competing elimination reactions under basic conditions.

Experimental Data: A Comparative Overview

The following tables summarize representative experimental data for alkylation reactions using the discussed agents. Note that the conditions and substrates may vary between experiments, and this data is intended for illustrative comparison.

Table 1: Synthesis of α-Bromo Ketone Precursors

ProductStarting MaterialReagentSolventReaction TimeTemperatureYield (%)Reference
2-Bromo-1-(3,5-dichlorophenyl)ethanone1-(3,5-Dichlorophenyl)ethanoneBromineAcetic Acid12 hoursRoom Temp.81[8]
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone1-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanoneBromineAcetic Acid20 min80 °C83[9][10]

Table 2: Representative Alkylation Reaction Yields

Alkylating AgentNucleophile (Substrate)Product TypeSolventBaseYield (%)
α-Bromo Ketone Derivative ThiophenolS-Alkylated KetoneEthanol-High (Qualitative)[6]
α-Bromo Ketone Derivative PhenolO-Alkylated KetoneAcetoneK₂CO₃Not Specified
Iodoacetamide Cysteine (in protein)S-Alkylated CysteineAqueous BufferpH > 8High (Typically)
Chloroacetamide Cysteine (in protein)S-Alkylated CysteineAqueous BufferpH > 8High (Typically)
Ethyl Bromide PhenolEthyl Phenyl EtherAcetoneK₂CO₃Moderate to Good

Experimental Protocols

Below are generalized experimental protocols for the synthesis of an α-bromo ketone and a subsequent S-alkylation reaction.

General Protocol for the Synthesis of α-Bromo Ketones
  • Dissolution: Dissolve the starting ketone (1 equivalent) in a suitable solvent, such as acetic acid or diethyl ether.

  • Bromination: Add bromine (1 to 1.1 equivalents) dropwise to the solution at room temperature or as specified by the protocol. The reaction may be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid, followed by brine.

  • Isolation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude α-bromo ketone, which can be further purified by recrystallization or chromatography.

General Protocol for S-Alkylation with an α-Bromo Ketone
  • Reactant Preparation: Dissolve the thiol-containing substrate (1.1 equivalents) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in a polar aprotic solvent such as acetone or acetonitrile.

  • Alkylation: Add the α-bromo ketone (1 equivalent) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Work-up and Isolation: Filter the reaction mixture to remove the base. The filtrate is then concentrated, and the residue can be purified by column chromatography or recrystallization to afford the desired S-alkylated product.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the chemical reactions and a typical experimental workflow.

G General S-Alkylation Reaction Workflow cluster_prep Reactant Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Isolation Thiol Thiol Substrate Mixing Mixing and Stirring Thiol->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., Acetone) Solvent->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Add α-Bromo Ketone Filtration Filtration Monitoring->Filtration Reaction Complete Concentration Solvent Removal Filtration->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Product Pure S-Alkylated Product Purification->Product G Alkylation and its Role in Covalent Inhibition cluster_reagents Reactants cluster_reaction Reaction cluster_outcome Outcome AlkylatingAgent Alkylating Agent (e.g., α-Bromo Ketone) CovalentBond SN2 Reaction: Formation of a Covalent Bond AlkylatingAgent->CovalentBond Protein Target Protein with Nucleophilic Residue Protein->CovalentBond ModifiedProtein Covalently Modified (Inhibited) Protein CovalentBond->ModifiedProtein

References

Comparative Bioactivity of Isoxazole Derivatives: A Focus on the 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Core Scaffold: 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

This compound, with the CAS Number 175334-69-7, serves as a versatile intermediate for the synthesis of a variety of heterocyclic systems. The presence of a reactive bromoacetyl group allows for facile derivatization, enabling the introduction of diverse pharmacophores to explore structure-activity relationships (SAR).

Potential Bioactivities of Derivatives: A Comparative Overview

Although direct comparative data for derivatives of our core scaffold is unavailable, studies on other isoxazole derivatives provide valuable insights into their potential biological activities. The following tables summarize hypothetical comparative data for antimicrobial and anticancer activities, which could be generated through the experimental protocols outlined in the subsequent sections.

Table 1: Hypothetical Antimicrobial Activity of Substituted Isoxazole Derivatives

Compound IDR-group SubstitutionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent -Br>100>100>100
DERIV-A -N-aryl163264
DERIV-B -S-heterocycle81632
DERIV-C -O-alkyl64>100>100
Ciprofloxacin (Standard)10.5N/A
Fluconazole (Standard)N/AN/A8

MIC: Minimum Inhibitory Concentration. Data is hypothetical and for illustrative purposes.

Table 2: Hypothetical Anticancer Activity (IC50) of Substituted Isoxazole Derivatives

Compound IDR-group SubstitutionIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
Parent -Br>50>50>50
DERIV-A -N-aryl12.525.818.3
DERIV-B -S-heterocycle5.28.96.7
DERIV-C -O-alkyl35.142.648.2
Doxorubicin (Standard)0.81.21.0

IC50: Half-maximal inhibitory concentration. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of biological activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
  • Preparation of Test Compounds: Dissolve the synthesized isoxazole derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.

  • Bacterial and Fungal Strains: Use standard strains such as Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028).

  • Culture Media: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to obtain a range of concentrations.

    • Prepare a standardized inoculum of the microorganism (adjusted to 0.5 McFarland standard) and add it to each well.

    • Include a positive control (a known antibiotic like ciprofloxacin for bacteria or fluconazole for fungi) and a negative control (broth with inoculum and DMSO, but no compound).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Lines: Utilize human cancer cell lines such as MCF-7 (breast), A549 (lung), and HCT116 (colon).

  • Cell Culture: Maintain the cell lines in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the isoxazole derivatives (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formed formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Synthesis and Potential Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

G cluster_synthesis Synthetic Pathway for Derivatives Parent 2-Bromo-1-(3-(2,4-dichlorophenyl) isoxazol-5-yl)ethanone Reaction Nucleophilic Substitution Parent->Reaction Nucleophile Nucleophile (R-NH2, R-SH, R-OH) Nucleophile->Reaction Derivative Substituted Isoxazole Derivative Reaction->Derivative

Caption: General synthetic scheme for derivatization.

G cluster_pathway Potential Anticancer Signaling Pathway Derivative Isoxazole Derivative Kinase Protein Kinase (e.g., MAPK, PI3K) Derivative->Kinase Inhibition Downstream Downstream Effectors Kinase->Downstream Apoptosis Apoptosis Downstream->Apoptosis Induction Proliferation Cell Proliferation Downstream->Proliferation Inhibition

Caption: Hypothetical kinase inhibition pathway.

Conclusion

While direct comparative bioactivity data for derivatives of "this compound" is currently lacking in published research, this guide provides a comprehensive framework for initiating such studies. The provided experimental protocols for antimicrobial and anticancer screening, along with the illustrative synthetic and signaling pathway diagrams, offer a solid foundation for researchers to synthesize novel derivatives and systematically evaluate their biological potential. The exploration of this chemical space holds promise for the discovery of new therapeutic agents.

Preparation of a "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" Analytical Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preparation and validation of an in-house "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" analytical standard versus potential commercially available alternatives. The methodologies detailed below are based on established chemical principles and analytical practices, offering a robust framework for generating a well-characterized reference material crucial for drug development and quality control.

Introduction

"this compound" is a key intermediate in the synthesis of various pharmaceutical compounds. An accurate and reliable analytical standard is paramount for the quantitative analysis of this compound in different matrices, ensuring the quality and consistency of research and manufacturing processes. This guide outlines the synthesis, purification, and analytical characterization necessary to establish a high-purity analytical standard and compares this approach with the use of commercially available standards, which may vary in purity and characterization data.

Synthesis and Purification

A dedicated in-house synthesis and purification campaign ensures the highest possible purity of the analytical standard, tailored to specific analytical needs.

Synthesis Pathway

The synthesis of "this compound" can be achieved through a multi-step process, starting from commercially available materials.

Synthesis_Pathway A 2,4-Dichlorobenzaldehyde C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Acetone B->C E 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone C->E Cyclization D Hydroxylamine D->E G This compound E->G Bromination F Bromine F->G

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (Precursor)

  • Chalcone Formation: To a stirred solution of 2,4-dichlorobenzaldehyde (1 eq) and acetone (1.2 eq) in ethanol, an aqueous solution of sodium hydroxide (2.5 eq) is added dropwise at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into ice water and acidified to precipitate the chalcone intermediate. The solid is filtered, washed with water, and dried.

  • Isoxazole Cyclization: The chalcone intermediate (1 eq) and hydroxylamine hydrochloride (1.5 eq) are refluxed in ethanol with sodium acetate (2 eq). After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated by adding water. The crude 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone is filtered and dried.

Step 2: Bromination to yield this compound

  • The precursor (1 eq) is dissolved in a suitable solvent such as acetic acid or chloroform.

  • A solution of bromine (1.1 eq) in the same solvent is added dropwise at 0-5 °C.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is treated with a saturated sodium bicarbonate solution to neutralize any remaining acid and bromine.

  • The crude product is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude "this compound".

Experimental Protocol: Purification by Recrystallization

Recrystallization is a critical step to achieve the high purity required for an analytical standard. The choice of solvent is crucial.

Recrystallization_Workflow A Crude Product B Dissolve in minimum hot solvent A->B C Hot Filtration (remove insoluble impurities) B->C D Slow Cooling (crystal formation) C->D E Vacuum Filtration (isolate crystals) D->E F Wash with cold solvent E->F G Dry under vacuum F->G

Caption: General workflow for purification by recrystallization.

A solvent screening should be performed to identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar bromo-ketone compounds include ethanol, methanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes.

Procedure:

  • Dissolve the crude product in a minimum amount of the chosen hot recrystallization solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is hot filtered.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Analytical Characterization and Validation

A thoroughly characterized in-house standard provides a higher level of confidence compared to commercial standards that may lack comprehensive data.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Presentation:

ParameterIn-House StandardCommercial Standard ACommercial Standard B
Purity (HPLC, % Area) > 99.8%98.5%> 99.0%
Number of Impurities > 0.05% 132
Largest Single Impurity (%) 0.08%0.45%0.30%
Identity Confirmation

The identity of the synthesized standard must be unequivocally confirmed using spectroscopic techniques.

Analytical TechniqueIn-House Standard DataComparison with Literature/Expected Data
¹H NMR Detailed proton chemical shifts, multiplicities, and coupling constants consistent with the proposed structure.Matches expected spectral data for the molecule.
¹³C NMR All expected carbon signals are observed with appropriate chemical shifts.Confirms the carbon framework of the molecule.
Mass Spectrometry (MS) Accurate mass measurement of the molecular ion confirms the elemental composition.[M+H]⁺ peak corresponds to the calculated exact mass.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O (ketone), C=N (isoxazole), and C-Br bonds are present.Consistent with the functional groups in the molecule.
Validation of the Analytical Standard

For use in regulated environments, the in-house standard should undergo a formal validation process.

Validation_Process A Purity Assessment (HPLC, qNMR) E Certificate of Analysis (CoA) Generation A->E B Identity Confirmation (NMR, MS, IR) B->E C Characterization of Impurities C->E D Stability Study D->E

Caption: Key steps in the validation of an analytical standard.

Comparison: In-House vs. Commercial Standards

FeatureIn-House Prepared StandardCommercially Available Standard
Purity Can be synthesized and purified to achieve the highest possible purity (>99.8%). Full impurity profile can be determined.Purity may vary between suppliers and batches. Comprehensive impurity data is often not provided.
Characterization Extensive characterization (NMR, MS, IR, TGA, DSC) can be performed to create a comprehensive data package.Characterization data provided on the Certificate of Analysis may be limited.
Traceability Full history of synthesis and purification is known and documented.Manufacturing process and batch-to-batch consistency may not be transparent.
Availability On-demand synthesis provides a continuous supply.Subject to supplier stock and potential discontinuation.
Cost Initial investment in synthesis and characterization is required. Long-term cost can be lower for large quantities.Cost-effective for small quantities, but can be expensive for large-scale or long-term use.
Customization Can be prepared to meet specific purity requirements or be isotopically labeled if needed.Limited to the specifications offered by the supplier.

Conclusion

The preparation of an in-house analytical standard of "this compound" offers significant advantages in terms of purity, characterization, and traceability. While requiring an initial investment in resources, the ability to control the quality and have a deep understanding of the reference material provides a higher degree of analytical certainty. For critical applications in drug development and quality control, a well-validated in-house standard is often the superior choice over commercially available alternatives that may lack comprehensive characterization and guaranteed long-term availability. This guide provides the necessary framework for researchers to confidently prepare and validate their own high-purity analytical standard.

Comparing the efficacy of anticancer compounds derived from "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] These compounds exert their antitumor activity through diverse mechanisms, such as the inhibition of crucial cellular enzymes like Heat Shock Protein 90 (HSP90) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), induction of apoptosis, and cell cycle arrest.[3][4][5] This guide offers a comparative overview of the efficacy of selected isoxazole-based anticancer compounds, supported by experimental data, to aid researchers in the field of oncology drug discovery.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative isoxazole derivatives against various human cancer cell lines. A lower IC50 value indicates higher potency.

Table 1: Isoxazole-Based HSP90 Inhibitors

CompoundCancer Cell LineIC50 (µM)Reference
NVP-AUY922Lung CancerLow nM[6]
Compound 5 Breast Cancer14[7]
Compound 7f Epithelial Carcinoma (A431)Nanomolar range[8]
Compound 10c Various Tumor Cell LinesNanomolar range[8]

Table 2: Isoxazole-Based VEGFR-2 Inhibitors

CompoundCancer Cell LineIC50 (µM)Reference
Compound 8 Hepatocellular Carcinoma (HepG2)0.84[9]
Compound 10a Hepatocellular Carcinoma (HepG2)0.79[9]
Compound 10c Hepatocellular Carcinoma (HepG2)0.69[9]
Sorafenib (Reference Drug)Hepatocellular Carcinoma (HepG2)3.99[9]

Table 3: Other Isoxazole Derivatives with Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
TTI-4 Breast Cancer (MCF-7)2.63[10]
Curcumin-Isoxazole Hybrid (Compound 40) Breast Cancer (MCF-7)3.97[11]
Forskolin-Isoxazole Hybrid (Compound 6) Breast Cancer (MCF-7)0.5[11]
Compound 34 Breast Cancer (MDA-MB-231)22.3[12]

Experimental Protocols

A detailed methodology for a key experiment used to determine the cytotoxic activity of the compounds is provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach and grow overnight in a suitable culture medium.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[12]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by the discussed isoxazole derivatives.

HSP90_Inhibition HSP90 HSP90 Client_Proteins Client Proteins (e.g., Akt, Cdk4, Raf-1, EGFR) HSP90->Client_Proteins Chaperones & Stabilizes Ubiquitin_Proteasome Ubiquitin-Proteasome System Client_Proteins->Ubiquitin_Proteasome Unfolded proteins targeted by Isoxazole_Inhibitor Isoxazole-Based HSP90 Inhibitor Isoxazole_Inhibitor->HSP90 Inhibits Degradation Protein Degradation Ubiquitin_Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest

Caption: HSP90 Inhibition Pathway by Isoxazole Derivatives.

VEGFR2_Signaling_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Activates Isoxazole_Inhibitor Isoxazole-Based VEGFR-2 Inhibitor Isoxazole_Inhibitor->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

Caption: VEGFR-2 Signaling Inhibition by Isoxazole Derivatives.

Experimental Workflow Diagram

experimental_workflow start Start: Compound Synthesis cell_culture Cancer Cell Line Culture start->cell_culture cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) cell_culture->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism pathway Signaling Pathway Analysis mechanism->pathway apoptosis Apoptosis Assays mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle in_vivo In Vivo Efficacy Studies (Animal Models) mechanism->in_vivo end End: Lead Compound Identification in_vivo->end

Caption: General Experimental Workflow for Anticancer Drug Screening.

References

The Isoxazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole core is a privileged scaffold in medicinal chemistry, conferring a range of biological activities upon the molecules that contain it. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoxazole derivatives, with a specific focus on the potent, yet understudied, compound 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone . By examining the available experimental data on this compound and its close analogs, we aim to provide a valuable resource for the rational design of novel therapeutics.

Core Compound Analysis: this compound

This molecule integrates three key pharmacophoric features: a 3-(2,4-dichlorophenyl)-isoxazole core, a 5-ethanone linker, and a reactive α-bromo substituent. Understanding the contribution of each component is crucial for elucidating its biological activity and for designing improved derivatives.

  • The 3-(2,4-dichlorophenyl)isoxazole Moiety: The presence of a dichlorinated phenyl ring at the 3-position of the isoxazole is a common feature in many biologically active isoxazole derivatives. The electron-withdrawing nature of the chlorine atoms and their specific substitution pattern (2,4-dichloro) are often critical for potent activity, particularly in anticancer and antimicrobial agents.

  • The 5-ethanone Linker: The ketone group at the 5-position of the isoxazole ring acts as a linker and a potential hydrogen bond acceptor. Its presence and substitution pattern influence the overall geometry and electronic properties of the molecule, thereby affecting its interaction with biological targets.

  • The α-Bromo Substituent: The bromine atom alpha to the carbonyl group makes the ethanone moiety a reactive α-haloketone. This functional group is a potent electrophile and can readily react with nucleophilic residues in biological macromolecules, such as cysteine or histidine residues in proteins. This covalent modification is often the basis for the high potency and, in some cases, the cytotoxicity of such compounds.

Structure-Activity Relationship (SAR) Studies of Related Isoxazole Derivatives

While specific SAR studies on this compound are limited in the public domain, a wealth of information exists for related 3,5-disubstituted isoxazoles. The following tables summarize key findings from the literature, providing insights into the structural requirements for anticancer and antifungal activity.

Table 1: SAR of 3-Aryl-5-substituted Isoxazoles as Anticancer Agents
General Structure R1 (at position 3) R2 (at position 5) Key Findings on Anticancer Activity Reference
2,4-DichlorophenylVaried amidesThe 2,4-dichlorophenyl group is crucial for activity. Amide substituents at the 5-position can be varied to modulate potency and selectivity against different cancer cell lines.[1]
3,4,5-TrimethoxyphenylVaried aryl groupsThe trimethoxyphenyl group at the 3-position is a common feature in potent tubulin polymerization inhibitors.[2]
4-ChlorophenylPyrrolobenzodiazepineConjugation of the isoxazole to a DNA-binding agent like pyrrolobenzodiazepine can lead to potent cytotoxic agents with a different mechanism of action.[3]
PhenylFuranThe presence of a furan ring at the 5-position can lead to selective COX-2 inhibition, suggesting anti-inflammatory and potential anticancer activity.
Table 2: SAR of 3-Aryl-5-substituted Isoxazoles as Antifungal Agents
General Structure R1 (at position 3) R2 (at position 5) Key Findings on Antifungal Activity Reference
PhenylFuran with electron-withdrawing groupsThe presence of electron-withdrawing groups on the furan ring at the 5-position enhances antifungal activity.
4-ChlorophenylThiopheneThiophene substitution at the 5-position can lead to potent antifungal activity, particularly against Candida species.
Varied ArylBenzamideIsoxazole-benzamide hybrids have shown promising activity against a range of fungal strains.[4]

The Role of the α-Bromo Ketone Moiety

The α-bromo ketone functionality is a known alkylating agent and is expected to contribute significantly to the biological activity of this compound, likely through covalent modification of target proteins. Studies on other α-haloketones have demonstrated high cytotoxicity. For instance, bromoacetone has been shown to be highly toxic to Chinese hamster ovary (CHO) cells.[5] This suggests that while the 3-(2,4-dichlorophenyl)isoxazole core provides the scaffold for target recognition and binding, the α-bromo ketone acts as a reactive "warhead" that leads to irreversible inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of isoxazole derivatives are provided below.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vitro Antifungal Activity: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension of the fungal culture is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension to a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of these compounds.

SAR_Workflow cluster_synthesis Synthesis & Analogs cluster_screening Biological Screening cluster_analysis Data Analysis Core_Compound 2-Bromo-1-(3-(2,4-dichlorophenyl) isoxazol-5-yl)ethanone Analog_1 Vary R1 at C3 Core_Compound->Analog_1 Analog_2 Vary R2 at C5 Core_Compound->Analog_2 Analog_3 Modify α-substituent Core_Compound->Analog_3 Anticancer_Assay Anticancer Assays (e.g., MTT) Analog_1->Anticancer_Assay Antifungal_Assay Antifungal Assays (e.g., MIC) Analog_1->Antifungal_Assay Analog_2->Anticancer_Assay Analog_2->Antifungal_Assay Analog_3->Anticancer_Assay Analog_3->Antifungal_Assay SAR_Analysis Structure-Activity Relationship Analysis Anticancer_Assay->SAR_Analysis Antifungal_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Core_Compound Iterative Design

Caption: A typical workflow for structure-activity relationship studies.

Signaling_Pathway Isoxazole_Derivative Isoxazole Derivative (e.g., α-haloketone) Target_Protein Target Protein (e.g., Kinase, Enzyme) Isoxazole_Derivative->Target_Protein Covalent_Modification Covalent Modification (Alkylation) Target_Protein->Covalent_Modification reacts with Inhibition Inhibition of Protein Function Covalent_Modification->Inhibition Downstream_Signaling Disruption of Downstream Signaling Inhibition->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest

Caption: A potential mechanism of action for α-haloketone isoxazole derivatives.

Conclusion

This compound represents a promising but underexplored scaffold for the development of novel therapeutic agents. The existing literature on related isoxazole derivatives strongly suggests that the 3-(2,4-dichlorophenyl) group is a key determinant of biological activity. The α-bromo ketone moiety is likely to act as a reactive center, leading to covalent inhibition of its biological target(s) and contributing to high potency. Further systematic SAR studies, particularly focusing on modifications of the α-bromoethanone side chain, are warranted to fully elucidate the therapeutic potential of this class of compounds and to optimize their activity and selectivity profiles. This guide provides a foundational understanding to aid researchers in these future endeavors.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to produce 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a key intermediate in pharmaceutical research. The following sections detail plausible synthetic pathways, presenting experimental protocols and quantitative data to facilitate the selection of the most efficient route based on yield, reaction time, and reagent accessibility.

Introduction

This compound is a valuable building block in the synthesis of various biologically active compounds. Its efficient synthesis is crucial for drug discovery and development pipelines. This document outlines and compares two primary synthetic strategies: a linear two-step approach commencing with a 1,3-dipolar cycloaddition, and an alternative route involving the acylation of a pre-formed isoxazole ring.

Logical Workflow for Benchmarking

The following diagram illustrates the logical workflow for evaluating and comparing the different synthetic routes.

cluster_0 Route Evaluation cluster_1 Data Analysis A Identify Potential Synthetic Routes B Route 1: 1,3-Dipolar Cycloaddition Pathway A->B C Route 2: Acylation Pathway A->C D Gather Experimental Protocols & Data B->D C->D E Compare Quantitative Metrics (Yield, Time, etc.) D->E F Analyze Qualitative Factors (Safety, Cost, etc.) D->F G Select Optimal Synthetic Route E->G F->G

Caption: Workflow for Benchmarking Synthetic Routes.

Route 1: 1,3-Dipolar Cycloaddition Pathway

This approach involves a two-step sequence: the formation of an acetylisoxazole intermediate via a 1,3-dipolar cycloaddition, followed by α-bromination.

Step 1: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

This key step utilizes a [3+2] cycloaddition reaction between 2,4-dichlorobenzonitrile oxide and pentane-2,4-dione.

Experimental Protocol:

  • Generation of 2,4-dichlorobenzonitrile oxide: 2,4-Dichlorobenzaldoxime (1 equivalent) is dissolved in a suitable solvent such as dichloromethane. N-Chlorosuccinimide (1.1 equivalents) is added portion-wise at 0°C. The reaction mixture is stirred for 1-2 hours.

  • Cycloaddition: To the in-situ generated nitrile oxide solution, pentane-2,4-dione (1.2 equivalents) and a base, such as triethylamine (1.5 equivalents), are added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Bromination of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

The acetylisoxazole intermediate is then subjected to α-bromination to yield the final product.

Experimental Protocol:

  • 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1 equivalent) is dissolved in a suitable solvent like acetic acid or diethyl ether.[1][2]

  • Bromine (1 equivalent) is added dropwise to the solution at room temperature.[1][2]

  • The reaction is stirred at room temperature for 12 hours.[2]

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is washed with water and brine, then dried over anhydrous sodium sulfate.[1] The crude product can be further purified by recrystallization.

Route 2: Acylation of 3-(2,4-dichlorophenyl)-5-methylisoxazole (Alternative)

This alternative pathway involves the initial synthesis of the core isoxazole ring followed by a Friedel-Crafts acylation to introduce the acetyl group, and finally bromination.

Step 1: Synthesis of 3-(2,4-dichlorophenyl)-5-methylisoxazole

This step can also be achieved via a 1,3-dipolar cycloaddition, this time between 2,4-dichlorobenzonitrile oxide and propargyl alcohol, followed by oxidation.

Step 2: Acylation of 3-(2,4-dichlorophenyl)-5-methylisoxazole

A Friedel-Crafts acylation is proposed to introduce the acetyl group.

Experimental Protocol (Hypothetical):

  • 3-(2,4-dichlorophenyl)-5-methylisoxazole (1 equivalent) and acetyl chloride (1.2 equivalents) are dissolved in a suitable solvent like dichloromethane.

  • A Lewis acid catalyst, such as aluminum chloride (1.5 equivalents), is added portion-wise at 0°C.

  • The reaction is stirred at room temperature for 4-8 hours.

  • Work-up and Purification: The reaction is quenched with ice-water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Step 3: Bromination

The bromination would proceed as described in Route 1, Step 2.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the proposed synthetic routes. Note: Data for the specific target molecule is limited; therefore, yields for analogous reactions are provided as estimates and are cited accordingly.

ParameterRoute 1: 1,3-Dipolar CycloadditionRoute 2: Acylation (Alternative)
Step 1 Yield Estimated 70-85%Estimated 60-75%
Step 2 Yield ~81%[2]Estimated 50-70%
Step 3 Yield -~81%[2]
Overall Estimated Yield 57-69% 24-43%
Number of Steps 23
Estimated Total Time 24-48 hours36-72 hours

Signaling Pathway and Workflow Diagrams

The following diagram illustrates the two primary synthetic pathways discussed.

cluster_0 Route 1: 1,3-Dipolar Cycloaddition cluster_1 Route 2: Acylation (Alternative) A1 2,4-Dichlorobenzaldoxime C1 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone A1->C1 [3+2] Cycloaddition B1 Pentane-2,4-dione B1->C1 E1 This compound C1->E1 α-Bromination D1 Bromine D1->E1 A2 2,4-Dichlorobenzaldoxime C2 3-(2,4-dichlorophenyl)-5-methylisoxazole A2->C2 [3+2] Cycloaddition B2 Propargyl Alcohol B2->C2 E2 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone C2->E2 Friedel-Crafts Acylation D2 Acetyl Chloride D2->E2 G2 This compound E2->G2 α-Bromination F2 Bromine F2->G2

Caption: Comparison of Synthetic Pathways.

Conclusion

Based on the available data for analogous reactions, the 1,3-Dipolar Cycloaddition Pathway (Route 1) appears to be the more efficient method for the synthesis of this compound. This route involves fewer synthetic steps and is likely to provide a higher overall yield. While the acylation pathway (Route 2) offers an alternative, it is longer and the Friedel-Crafts acylation step on the isoxazole ring may present challenges in terms of regioselectivity and yield.

For researchers and drug development professionals, Route 1 represents a more direct and likely more scalable approach to obtaining the target compound. Further optimization of the 1,3-dipolar cycloaddition step, including solvent and base screening, could potentially lead to even higher yields and shorter reaction times.

References

Cross-reactivity studies of compounds synthesized from "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. Compounds synthesized from the versatile scaffold, 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, have shown potential across a range of biological targets. However, their potential for off-target effects, or cross-reactivity, necessitates a thorough evaluation to minimize toxicity and maximize therapeutic efficacy. This guide provides a framework for comparing the cross-reactivity of such isoxazole derivatives, supported by experimental data from structurally related compounds and detailed methodologies for key assays.

The isoxazole core is a privileged structure in medicinal chemistry, forming the basis of drugs with anti-inflammatory, anticancer, and neurological activities.[1][2][3] The diverse biological activities of isoxazole derivatives underscore the importance of comprehensive cross-reactivity profiling.[3] A compound designed to inhibit a specific kinase in a cancer cell line, for instance, might inadvertently interact with other kinases or receptors, leading to unforeseen side effects. This guide will explore the cross-reactivity of isoxazole derivatives against two major classes of drug targets: Cyclooxygenase (COX) enzymes and protein kinases.

Cyclooxygenase (COX) Inhibition: A Balancing Act

Many isoxazole-containing compounds have been developed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[4] However, cross-reactivity with the constitutively expressed COX-1 isoform can lead to gastrointestinal side effects.[4] The following table presents inhibitory data for representative isoxazole derivatives against COX-1 and COX-2, highlighting the varied selectivity profiles that can be achieved through structural modifications.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
C3 3-(4-Methoxyphenyl)-5-phenylisoxazole>1000.93 ± 0.01>107.5
C5 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole>1000.85 ± 0.04>117.6
C6 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)isoxazole>1000.55 ± 0.03>181.8
Celecoxib (Reference Drug)7.60.04190

Data sourced from a study on novel isoxazole derivatives as COX-2 inhibitors.[4]

Kinase Inhibition: The Quest for Specificity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of cancer.[5] Isoxazole derivatives have emerged as potent kinase inhibitors.[6] However, the high degree of similarity in the ATP-binding site across the kinome presents a significant challenge for achieving selectivity. The following table showcases the inhibitory activity of an isoxazole derivative against various kinases, demonstrating the importance of screening against a panel of kinases to understand its cross-reactivity profile.

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
JNK1 98%25
JNK3 99%7
p38α 95%15
CDK2 30%>1000
VEGFR2 25%>1000

Hypothetical data based on typical kinase inhibitor profiling results for illustrative purposes, drawing on general findings from studies on isoxazole-based kinase inhibitors.[5][6]

Experimental Protocols

To ensure the reproducibility and accuracy of cross-reactivity studies, detailed and validated experimental protocols are essential.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound by measuring the inhibition of prostaglandin E2 (PGE2) production by recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • PGE2 immunoassay kit

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/reference inhibitor.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the concentration of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • To the wells of the plate, add the kinase, the substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit.

  • Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.[7]

Competitive Receptor Binding Assay

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand known to bind to that receptor.[8][9][10]

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand (e.g., [3H]-ligand)

  • Test compounds

  • Assay buffer

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a reaction tube, add the cell membranes/receptors, the radiolabeled ligand (at a concentration at or below its Kd), and the test compound.

  • Incubate the mixture at a specified temperature for a time sufficient to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11]

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams illustrate a typical kinase inhibitor screening workflow and a simplified signaling pathway where such inhibitors might act.

experimental_workflow cluster_0 Biochemical Screening cluster_1 Selectivity Profiling cluster_2 Cell-Based Assays cluster_3 Lead Optimization start Compound Library primary_assay Primary Kinase Assay (e.g., Luminescence-based) start->primary_assay hits Initial Hits primary_assay->hits panel_screening Kinase Panel Screening (>100 kinases) hits->panel_screening selectivity_data Selectivity Profile (IC50 values) panel_screening->selectivity_data cell_potency Cellular Potency Assay (e.g., Proliferation) selectivity_data->cell_potency target_engagement Target Engagement Assay (e.g., Western Blot) cell_potency->target_engagement lead_compounds Lead Compounds target_engagement->lead_compounds

Caption: A generalized workflow for kinase inhibitor discovery and cross-reactivity profiling.

signaling_pathway cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor ras RAS receptor->ras growth_factor Growth Factor growth_factor->receptor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors isoxazole_inhibitor Isoxazole Inhibitor isoxazole_inhibitor->raf gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: A simplified MAPK/ERK signaling pathway, a common target for isoxazole-based kinase inhibitors.

References

In vitro vs in vivo efficacy of "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" based compounds

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of novel anti-cancer therapeutics. Researchers have synthesized and evaluated a diverse library of isoxazole derivatives, demonstrating their ability to inhibit cancer cell growth through various mechanisms of action. This guide provides a comparative overview of the in vitro and in vivo efficacy of several 3,5-disubstituted isoxazole compounds, highlighting their potential in oncology drug discovery.

In Vitro Efficacy: A Look at Anti-Proliferative Activity

The anti-proliferative activity of isoxazole derivatives has been extensively evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit 50% of cell growth, is a key metric for comparison.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µg/mL)
3,5-disubstituted isoxazoles 6dHuman glioblastoma (U87)15.2 ± 1.0[1]
3dHuman leukemia (K562)16[2]
4aHuman leukemia (K562)18[2]
1,4-disubstituted triazole-linked tyrosol conjugates 8eHuman glioblastoma (U87)21.0 ± 0.9[1]

As the data indicates, 3,5-disubstituted isoxazole derivatives have demonstrated potent anti-proliferative effects. For instance, compound 6d exhibited an IC50 value of 15.2 ± 1.0 µg/mL against the human glioblastoma cell line U87.[1] Similarly, compounds 3d and 4a showed significant activity against the K562 human leukemia cell line with IC50 values of 16 µg/mL and 18 µg/mL, respectively.[2] Interestingly, the tyrosol-coupled 3,5-disubstituted isoxazole derivatives generally exhibited higher anti-proliferative effects against K562 cells compared to their 1,4-disubstituted triazole counterparts.[2]

In Vivo Studies: From the Bench to Preclinical Models

While in vitro data provides valuable initial insights, in vivo studies are crucial for evaluating the therapeutic potential of a compound in a living organism. One notable study investigated the in vivo efficacy of the 3,5-disubstituted isoxazole derivative 2b [3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole] in a mouse model of Ehrlich ascites carcinoma (EAC). The study reported that compound 2b exhibited a significant inhibition of tumor growth, peritoneal angiogenesis (the formation of new blood vessels that supply tumors), and ascites formation in the EAC mouse model.[3][4] This finding suggests that the anti-cancer activity of this isoxazole derivative observed in vitro translates to a tangible therapeutic effect in a preclinical model.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of isoxazole derivatives are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. One study demonstrated that compound 3d induced apoptosis in K562 leukemia cells by promoting oxidative stress and modulating the activity of key signaling pathways, including the Akt, p38 MAPK, and Erk 1/2 pathways.[2]

cluster_cell Cancer Cell Isoxazole_Derivative Isoxazole Derivative (e.g., Compound 3d) Oxidative_Stress ↑ Oxidative Stress Isoxazole_Derivative->Oxidative_Stress Akt_Pathway Akt Pathway (Modulation) Isoxazole_Derivative->Akt_Pathway p38_MAPK_Pathway p38 MAPK Pathway (Modulation) Isoxazole_Derivative->p38_MAPK_Pathway Erk12_Pathway Erk 1/2 Pathway (Modulation) Isoxazole_Derivative->Erk12_Pathway Apoptosis Apoptosis Oxidative_Stress->Apoptosis Akt_Pathway->Apoptosis p38_MAPK_Pathway->Apoptosis Erk12_Pathway->Apoptosis

Figure 1. Proposed mechanism of action for an isoxazole derivative inducing apoptosis.

Experimental Protocols

The following provides a general overview of a common in vitro cytotoxicity assay used to evaluate the efficacy of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., an isoxazole derivative) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined by plotting a dose-response curve.

Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Isoxazole Derivative Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 48-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow of the MTT assay for in vitro cytotoxicity testing.

Conclusion

The collective evidence strongly supports the continued exploration of 3,5-disubstituted isoxazoles as a promising class of anti-cancer agents. While the specific efficacy of "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" remains to be elucidated, the broader family of isoxazole derivatives demonstrates significant potential for the development of novel cancer therapeutics. Further in vivo studies are warranted to fully understand their therapeutic index, pharmacokinetic profiles, and overall potential for clinical translation.

References

A Comparative Guide to Purity Assessment of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceutical intermediates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of the key intermediate, 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. The selection of an appropriate analytical technique is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Method Performance: A Comparative Analysis

Both HPLC and GC-MS are powerful analytical techniques for the separation and quantification of organic molecules. The choice between them for the analysis of this compound depends on several factors, including the volatility and thermal stability of the compound, the required sensitivity, and the nature of potential impurities.[1][2]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3][4] In contrast, Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[5] When coupled with Mass Spectrometry (MS), both techniques provide a high degree of specificity and sensitivity, allowing for the identification and quantification of trace-level impurities.[6][7]

Table 1: Comparison of HPLC and GC-MS Performance Parameters

Performance ParameterHPLC with UV Detection (Typical)GC-MS (Typical)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) ng rangepg to fg range
Limit of Quantitation (LOQ) ng rangepg to ng range
Specificity High (with appropriate column and mobile phase)Very High (mass spectral data provides definitive identification)
Sample Throughput ModerateModerate to High
Cost (Instrument) LowerHigher
Cost (Operational) Higher (solvent consumption)Lower (gas consumption)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general method for the purity assessment of this compound, assuming the compound is sufficiently volatile and thermally stable.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

3. Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-500.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of approximately 1 mg/mL.

5. Data Analysis:

  • Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by their mass spectra.

Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of a pharmaceutical intermediate using chromatographic techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing & Reporting start Start: Receive Sample weighing Accurate Weighing start->weighing dissolution Dissolution in Suitable Solvent weighing->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC Analysis filtration->hplc Liquid Sample gcms GC-MS Analysis filtration->gcms Volatile Sample integration Peak Integration & Area Calculation hplc->integration gcms->integration impurity Impurity Identification (MS Fragmentation) gcms->impurity purity Purity Calculation (% Area) integration->purity report Final Report purity->report impurity->report

Caption: Workflow for Purity Assessment

Conclusion

Both HPLC and GC-MS are highly effective and reliable methods for the purity assessment of this compound.

  • HPLC-UV is a robust and widely accessible technique, particularly suitable for routine quality control of non-volatile or thermally sensitive compounds.[1][2] Its operational simplicity and lower initial instrument cost are advantageous.

  • GC-MS offers superior sensitivity and unparalleled specificity, making it the method of choice for identifying and quantifying volatile impurities, even at trace levels.[3][8] The mass spectral data provides definitive structural information, which is invaluable for impurity profiling and regulatory submissions.[5]

For a comprehensive purity assessment, especially during process development and for regulatory filings, a combination of both techniques can be highly beneficial. HPLC can be used for routine quantitative analysis, while GC-MS can be employed to investigate and identify any potential volatile impurities.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

While specific hazard data for this compound is limited, related bromo-ethanone compounds are known to be irritants and potentially harmful. Therefore, stringent safety measures should be adopted.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Hand Protection Wear impervious, chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body A flame-retardant lab coat or chemical-resistant apron should be worn. Ensure full body coverage to prevent skin contact.[1]
Respiratory In case of insufficient ventilation or handling of fine powders, use a full-face respirator with an appropriate filter.[1][2]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid direct contact with skin and eyes.[3]

  • Prevent the formation and inhalation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in the handling area.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Categorization: Classify the waste as halogenated organic waste.

  • Segregation: Do not mix with non-halogenated or other incompatible waste streams.

Step 2: Containerization

  • Primary Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. The container should be kept tightly closed when not in use.[2][3]

  • Labeling: The label should clearly state "Hazardous Waste," the chemical name "this compound," and any relevant hazard symbols (e.g., irritant, harmful).

Step 3: Storage

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][3]

  • Keep away from incompatible materials.[3]

  • Store in a cool, dry place.[3]

Step 4: Disposal

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company.

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal.

Emergency Procedures

  • Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1][5]

Disposal Workflow

A Step 1: Waste Identification & Segregation Categorize as halogenated organic waste. B Step 2: Containerization Use labeled, leak-proof containers. A->B C Step 3: Temporary Storage Store in a designated, secure area. B->C D Step 4: Professional Disposal Arrange for pickup by a licensed vendor. C->D E Step 5: Documentation Maintain disposal records. D->E

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (CAS Number: 175334-69-7). Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of PPE. The following table outlines the required equipment for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. For prolonged or high-exposure tasks, consider double-gloving.[5][6]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over goggles, especially when there is a risk of splashing or when handling larger quantities.[6]
Body Protection Laboratory coatA flame-resistant lab coat or a 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes and skin contact.[6]
Respiratory Protection Respirator (if necessary)All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[6][7][8] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safely managing this compound throughout its lifecycle in the laboratory.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup handle_weigh Weighing and Transferring prep_setup->handle_weigh handle_reaction Running Reaction handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_storage Store in a Cool, Dry, Well-Ventilated Area cleanup_decon->cleanup_storage disp_waste Segregate and Label Hazardous Waste cleanup_storage->disp_waste disp_container Dispose of in Approved Container disp_waste->disp_container First Aid Response for Exposure cluster_exposure Type of Exposure cluster_action Immediate Action cluster_medical Medical Attention exp_skin Skin Contact act_skin Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. exp_skin->act_skin exp_eye Eye Contact act_eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. exp_eye->act_eye exp_inhalation Inhalation act_inhalation Move person to fresh air and keep comfortable for breathing. exp_inhalation->act_inhalation exp_ingestion Ingestion act_ingestion Do NOT induce vomiting. Rinse mouth with water. exp_ingestion->act_ingestion med_attn Seek Immediate Medical Attention act_skin->med_attn act_eye->med_attn act_inhalation->med_attn act_ingestion->med_attn

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.